Quercetin Dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGIWEZSKCNYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021219 | |
| Record name | Quercetin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6151-25-3 | |
| Record name | Quercetin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53B03V78A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quercetin Dihydrate: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of quercetin dihydrate, a prominent plant-derived flavonoid. Quercetin has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in a multitude of preclinical studies. This document synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the complex signaling pathways involved.
Core In Vitro Mechanisms of Action
Quercetin exerts its biological effects through a multi-targeted approach, influencing several key cellular processes. Its primary mechanisms of action observed in vitro include potent antioxidant and anti-inflammatory activities, direct inhibition of various enzymes, and the induction of apoptosis and cell cycle arrest in cancerous cells.
Quercetin's antioxidant capacity is its most recognized feature, operating through two primary modes: direct radical scavenging and indirect upregulation of endogenous antioxidant systems.[1]
-
Direct Radical Scavenging: The polyphenolic structure of quercetin, with hydroxyl groups at the 3, 5, 7, 3', and 4' positions, enables it to donate electrons and hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] This direct scavenging activity protects cells from oxidative damage to lipids, proteins, and DNA.[3]
-
Upregulation of Endogenous Defenses: Quercetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes and antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[5][6]
References
- 1. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant and Anti-inflammatory Pathways of Quercetin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (3,3′,4′,5,7-pentahydroxyflavone), a prominent dietary flavonoid, is widely recognized for its potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning these effects, focusing on key signaling pathways. Quercetin exerts its therapeutic potential through direct radical scavenging and modulation of critical intracellular signaling cascades, including the Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][5][6] This document consolidates quantitative data on its efficacy, details common experimental protocols for its evaluation, and presents visual diagrams of the core signaling pathways to support advanced research and development.
Core Antioxidant Mechanisms of Quercetin
Quercetin's antioxidant activity is multifaceted, involving both direct interaction with reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems.[7]
Direct Radical Scavenging
The chemical structure of quercetin is ideal for antioxidant activity.[3][7] It possesses a catechol group in the B-ring, a 2,3-double bond conjugated with a 4-oxo group, and hydroxyl groups at positions 3 and 5.[3][8] These features allow it to donate electrons or hydrogen atoms to neutralize free radicals, such as superoxide anions and hydroxyl radicals, thereby terminating damaging chain reactions.[1][7]
Upregulation of Endogenous Antioxidants via the Nrf2-ARE Pathway
A key indirect antioxidant mechanism of quercetin is the activation of the Nrf2 signaling pathway.[6][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Oxidative stress, or compounds like quercetin, can induce the dissociation of Nrf2 from Keap1.[9] Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][10] This leads to the increased expression of phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT).[6][7]
Core Anti-inflammatory Mechanisms of Quercetin
Quercetin mitigates inflammation by inhibiting key pro-inflammatory enzymes and modulating central signaling pathways like NF-κB and MAPK.[1][2]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
Quercetin has been shown to inhibit the activity of COX and LOX enzymes.[1][11] These enzymes are critical for the synthesis of pro-inflammatory mediators. COX enzymes produce prostaglandins, while LOX enzymes produce leukotrienes. By inhibiting these enzymes, quercetin reduces the levels of these potent inflammatory molecules.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12][13] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[12] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα.[5] This frees NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Quercetin inhibits NF-κB activation by preventing the degradation of IκBα, thus keeping NF-κB sequestered in the cytoplasm.[5][12]
Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[13] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Quercetin has been shown to suppress the phosphorylation of ERK and p38 MAPK, thereby inhibiting downstream inflammatory signaling.[5][12] This inhibition contributes to the reduced production of pro-inflammatory cytokines and mediators.[5]
Quantitative Data Presentation
The efficacy of quercetin as an antioxidant and anti-inflammatory agent has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Antioxidant Activity of Quercetin (IC50 Values)
The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
| Assay | Radical | Quercetin IC50 (µg/mL) | Quercetin IC50 (µM) | Reference Standard (IC50) | Source |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 19.17 | 4.36 ± 0.10 | Ascorbic Acid (9.53 µg/mL) | [14][15] |
| H₂O₂ | Hydrogen Peroxide | 36.22 | - | Ascorbic Acid (16.26 µg/mL) | [14] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | - | 2.5 ± 0.1 | - | [16] |
Table 2: Anti-inflammatory Effects of Quercetin on Cytokine Production
This table highlights quercetin's ability to inhibit the production of key pro-inflammatory cytokines.
| Cell Line / Model | Stimulus | Cytokine | Quercetin Concentration | % Inhibition / Effect | Source |
| Human PBMCs | Endogenous | TNF-α Protein | 5 µM | 21.3% inhibition | [17] |
| Human PBMCs | Endogenous | TNF-α Protein | 10 µM | 26.3% inhibition | [17] |
| Human PBMCs | Endogenous | TNF-α Protein | 50 µM | 39.3% inhibition | [17] |
| RAW264.7 cells | LPS | TNF-α, IL-6, IL-1β | Not specified | Reduced production | [18] |
| Mouse Model | Carrageenan | IL-1β | 10-100 mg/kg | Dose-dependent reduction | [8] |
| BMDM cells | LPS | TNF-α | 25-50 µM | Suppressed secretion | [11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of quercetin.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: DPPH is a stable free radical with a deep purple color and a maximum absorbance around 517 nm.[19][20] When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[14][20]
-
Reagents:
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.[21]
-
In a 96-well plate or cuvettes, add a defined volume of various concentrations of the quercetin solution (e.g., 10-100 µg/mL).[14]
-
Add the DPPH working solution to each well/cuvette to initiate the reaction. A typical ratio is 1 mL of DPPH solution to 3 mL of the sample solution.[21]
-
Prepare a blank (solvent + DPPH) and a positive control.
-
Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[14][21]
-
Measure the absorbance at 517 nm using a spectrophotometer.[14][21]
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound. The IC50 value is determined by plotting the scavenging percentage against the concentration.[22]
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•+ chromophore, which is blue-green and has a characteristic absorbance at 734 nm.[22] In the presence of an antioxidant, the radical cation is reduced, causing a loss of color that can be measured spectrophotometrically.
-
Reagents:
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]
-
Dilute the ABTS•+ stock solution with the appropriate solvent to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
Add a small volume of the quercetin sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.[23]
-
Incubate the mixture for a specified time (e.g., 6-10 minutes) in the dark at room temperature.[23]
-
Measure the decrease in absorbance at 734 nm.[24]
-
-
Calculation: The calculation for scavenging percentage and IC50 is similar to the DPPH assay.[23]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as phosphorylated (activated) forms of NF-κB, IκBα, or MAPKs.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
General Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) with or without various concentrations of quercetin for a specified time.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-NF-κB p65). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
-
ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein, such as a cytokine, in a fluid sample.
-
Principle: A sandwich ELISA is commonly used. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (also specific for the cytokine but conjugated to an enzyme) is added, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
General Protocol:
-
Sample Collection: After treating cells as described for Western Blotting, collect the cell culture supernatants.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human TNF-α ELISA kit).[17]
-
Coating: Wells are pre-coated with a capture antibody.
-
Sample Incubation: Add standards and samples (cell supernatants) to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotin-conjugated detection antibody and incubate.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate.
-
Substrate Addition: Add the TMB substrate solution. A color will develop.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[25]
-
Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of the cytokine.[25]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of quercetin in a cell-based model.
Conclusion
This compound demonstrates significant antioxidant and anti-inflammatory properties through a combination of direct free radical scavenging and the sophisticated modulation of key cellular signaling pathways, including Nrf2, NF-κB, and MAPKs. Its ability to upregulate endogenous antioxidant defenses while simultaneously suppressing pro-inflammatory cascades makes it a compelling candidate for further investigation in the development of therapeutics for diseases rooted in oxidative stress and chronic inflammation. The methodologies and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to design and interpret studies aimed at elucidating and harnessing the full therapeutic potential of this versatile flavonoid.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 10. mdpi.com [mdpi.com]
- 11. rsisinternational.org [rsisinternational.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nehu.ac.in [nehu.ac.in]
- 15. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. novamedline.com [novamedline.com]
The Therapeutic Potential of Quercetin Dihydrate: An In-Depth Technical Guide Based on In Vivo Studies
Introduction
Quercetin, a flavonoid ubiquitously found in fruits and vegetables, has garnered significant attention from the scientific community for its myriad of health-promoting benefits.[1][2] This polyphenolic compound is particularly noted for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Quercetin dihydrate, a hydrated form of quercetin, is often utilized in research and supplementation. While in vitro studies have consistently highlighted its therapeutic promise, its translation to in vivo efficacy is complicated by its low bioavailability and rapid metabolism.[4] This guide provides a comprehensive technical overview of the in vivo studies that have explored the therapeutic potential of this compound, focusing on its effects in various disease models. We will delve into the experimental methodologies, present quantitative data in a structured format, and illustrate the key signaling pathways and experimental workflows.
Antioxidant and Hepatoprotective Effects
Quercetin's most prominent role is as a potent antioxidant.[2] It effectively scavenges free radicals and enhances the body's endogenous antioxidant systems.[2][5] In vivo studies have demonstrated its ability to protect tissues, particularly the liver, from oxidative damage induced by toxins.
Experimental Protocols
A common in vivo model to study hepatotoxicity involves the administration of carbon tetrachloride (CCl4), a well-known hepatotoxin that induces oxidative stress.[6] In a typical study, mice are divided into several groups: a control group, a group receiving only CCl4, and groups pre-treated with varying doses of this compound before CCl4 administration.[6] The treatment period usually spans several weeks, after which tissue samples are collected for biochemical and histological analysis.[6] Key markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes like catalase (CAT), are measured.[6]
Quantitative Data on Antioxidant Effects
| Therapeutic Target | Animal Model | Dosage and Administration | Key Quantitative Outcomes |
| CCl4-Induced Oxidative Stress | Mice | 60 and 120 mg/kg/day this compound (oral) for 21 days | Significantly decreased MDA levels and increased CAT activity in the liver, muscle, and kidney compared to the CCl4-only group.[6] |
| Radiation-Induced Damage | Not Specified | Not Specified | Protects cells from radiation-induced damage by scavenging free radicals and increasing endogenous antioxidants.[2] |
| Testosterone and Carcinogen-Induced Oxidative Stress | Rats | Not Specified | Lowered levels of H2O2 and lipid peroxidation (LPO) and increased levels of glutathione (GSH) compared to the testosterone and carcinogen-treated group.[2] |
Experimental Workflow for Evaluating Antioxidant Activity
Anticancer Properties
Quercetin has been extensively studied for its anticancer effects, which are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that feed tumors).[1][2]
Experimental Protocols
In vivo cancer studies often utilize xenograft models, where human cancer cells are implanted into immunodeficient mice. For instance, human breast cancer cells (MCF-7) or colon carcinoma cells (CT-26) can be injected subcutaneously into mice.[7][8] Once tumors are established, the mice are treated with quercetin, typically via intraperitoneal injections.[8] Tumor volume is measured regularly throughout the study, and at the end of the experiment, tumors are excised for further analysis.[7][8] Survival rates of the animals are also monitored.[7]
Quantitative Data on Anticancer Effects
| Therapeutic Target | Animal Model | Dosage and Administration | Key Quantitative Outcomes |
| Breast Cancer (MCF-7 cells) | BALB/c Mice | 50, 100, and 200 mg/kg Quercetin (intraperitoneal) | Significant reduction in tumor volume after 18 days of treatment compared to the control group (P<0.001).[8] |
| Colon Carcinoma (CT-26 cells) | BALB/c Mice | 50, 100, and 200 mg/kg Quercetin (intraperitoneal) | Significant reduction in tumor volume after 18 days of treatment compared to the control group (P<0.001).[8] |
| Various Cancers (Prostate, Lung, Liver, etc.) | Animal Models | Not Specified | Suppresses cell growth and induces cell death in various cancer types.[9] |
Signaling Pathways in Quercetin-Induced Apoptosis
Quercetin's pro-apoptotic effects are mediated through various signaling pathways. It can activate the extrinsic apoptosis pathway by upregulating death receptors like FAS, leading to the activation of caspase-8.[7] In the intrinsic pathway, it can modulate the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic BAX, which leads to the activation of caspases like caspase-3.[2][10] Quercetin has also been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival.[10][11]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases. Quercetin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.[2][9]
Experimental Protocols
Animal models of inflammation can be induced by various means, such as dextran sulfate sodium (DSS) to induce colitis or lipopolysaccharide (LPS) to induce systemic inflammation.[12] In these models, animals are treated with quercetin before or after the inflammatory insult. The effectiveness of the treatment is assessed by measuring the levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) in the blood or tissues.[3][9]
Quantitative Data on Anti-Inflammatory Effects
| Therapeutic Target | Animal Model | Dosage and Administration | Key Quantitative Outcomes |
| Rheumatoid Arthritis | Human (50 women) | 500 mg/day Quercetin | Significantly reduced early morning stiffness, morning pain, and after-activity pain. Reduced levels of TNF-α.[9] |
| DSS-Induced Colitis | Rats | Not Specified | Quercitrin (a glycoside of quercetin) showed beneficial effects, which were mediated by the release of quercetin.[12] |
The NF-κB Signaling Pathway in Inflammation
A key mechanism underlying quercetin's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[12] In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines. Quercetin can inhibit this process, thereby down-regulating the inflammatory response.[3][12]
Neuroprotective Effects
Quercetin has shown promise in protecting against neurodegenerative diseases like Alzheimer's.[9] Its neuroprotective effects are linked to its antioxidant and anti-inflammatory properties, which help to mitigate neuronal damage.[13][14]
Experimental Protocols
In vivo studies of neuroprotection often use animal models of neurodegenerative diseases. For example, mice with Alzheimer's-like pathology can be treated with quercetin over several months.[9] The outcomes are assessed through behavioral tests that measure learning and memory, as well as by analyzing brain tissue for markers of the disease, such as amyloid-β plaques and neuroinflammation.[9][14]
Quantitative Data on Neuroprotective Effects
| Therapeutic Target | Animal Model | Dosage and Administration | Key Quantitative Outcomes |
| Alzheimer's Disease | Mice | Quercetin injections every 2 days for 3 months | Reversed several markers of Alzheimer's and improved performance on learning tests.[9] |
| Alzheimer's Disease | Mice (early middle stage) | Quercetin-rich diet | Reduced markers of Alzheimer's disease and improved brain function.[9] |
| Neurotoxicity | Rodents | 0.5–50 mg/kg Quercetin (oral) | Protected against oxidative stress and neurotoxicity induced by various neurotoxic insults.[13] |
Mechanisms of Neuroprotection
Quercetin's neuroprotective actions are multifaceted. It can activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[13] It also reduces neuroinflammation by inhibiting the activation of microglia and astrocytes, which are immune cells in the brain that can contribute to neuronal damage when overactivated.[15] Furthermore, quercetin has been shown to inhibit the aggregation of amyloid-β proteins, a hallmark of Alzheimer's disease.[14]
Conclusion
In vivo studies provide compelling evidence for the therapeutic potential of this compound across a spectrum of diseases, including cancer, oxidative stress-related conditions, inflammatory disorders, and neurodegenerative diseases. While the low bioavailability of quercetin remains a significant hurdle, research into novel delivery systems and formulations is ongoing to enhance its clinical efficacy.[4] The data summarized in this guide underscore the importance of continued research to fully elucidate the mechanisms of action of quercetin and to translate its promising preclinical findings into effective therapies for human health.
References
- 1. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin - Wikipedia [en.wikipedia.org]
- 5. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential Role of this compound Against Carbon Tetrachloride Induced Oxidative Stress in Mice: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]
- 10. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 11. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
Quercetin Dihydrate: A Comprehensive Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent member of the flavonoid class of polyphenols, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth exploration of the discovery and natural origins of quercetin dihydrate, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The information presented herein is curated from scientific literature to ensure accuracy and relevance for a technical audience.
Discovery and Historical Context
The journey of quercetin's discovery is intertwined with the broader exploration of flavonoids. The term "flavonoid" itself originates from the Latin word "flavus," meaning yellow, reflecting the pigmentation these compounds impart to many plants.
The initial isolation of a flavonoid compound, later identified as quercetin, is credited to the French chemist Michel Eugène Chevreul in the early 19th century. However, the name "quercetin" was formally established in 1857, derived from Quercetum (oak forest), after the oak genus Quercus, from which it was isolated.
A pivotal moment in flavonoid research occurred in 1937 when Hungarian scientist Albert Szent-Györgyi , who had previously won the Nobel Prize for his work on Vitamin C, discovered that a substance in citrus peels, which he termed "Vitamin P" (for permeability), was essential for maintaining capillary wall integrity. This "Vitamin P" was later identified as a mixture of flavonoids, with quercetin being a key component. This discovery highlighted the biological significance of these compounds and set the stage for future research into their health benefits.
Natural Sources of this compound
Quercetin is one of the most abundant dietary flavonoids, widely distributed throughout the plant kingdom. It is typically found in plants as glycosides, such as rutin (quercetin-3-O-rutinoside) and quercitrin (quercetin-3-O-rhamnoside). The dihydrate form refers to quercetin with two molecules of water associated with its structure.
The concentration of quercetin in plant-based foods can vary significantly depending on factors such as the specific cultivar, growing conditions, light exposure, and the part of the plant analyzed. Generally, higher concentrations are found in the outer layers and peels of fruits and vegetables.
Quantitative Data on Quercetin Content in Natural Sources
The following table summarizes the quercetin content in various plant-based foods, providing a comparative overview for researchers.
| Food Source | Plant Part | Quercetin Content (mg/100g fresh weight) |
| Capers, raw | Flower bud | 180 - 234 |
| Onion, red | Outer layers | 20.1 - 100 |
| Kale | Leaves | 7.71 - 22.6 |
| Apple, with skin | Fruit | 4.42 - 19.36 |
| Berries (Cranberry) | Fruit | 14 |
| Broccoli | Florets | 3.21 |
| Green Tea, brewed | Leaves | 2.5 |
| Grapes, red | Fruit | 1.94 |
Note: These values are approximate and can vary based on the factors mentioned above.
Experimental Protocols for Extraction and Quantification
Accurate and efficient extraction and quantification methods are paramount for the study of quercetin. This section details common laboratory protocols for isolating and measuring quercetin from plant materials.
Extraction Methodologies
Several techniques are employed for the extraction of quercetin from plant matrices, each with its own advantages in terms of efficiency, solvent consumption, and time.
A classic and exhaustive extraction method.
Protocol for Soxhlet Extraction of Quercetin from Onion Skins:
-
Sample Preparation: Dry the onion skins at 40-50°C and grind them into a fine powder.
-
Apparatus Setup: Place approximately 10 grams of the powdered onion skin into a cellulose thimble. Insert the thimble into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with 250 mL of 80% methanol.
-
Extraction Process: Assemble the Soxhlet apparatus by connecting the flask to the extractor and a condenser. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the sample in the thimble. The solvent will slowly fill the thimble until it reaches the top of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.
-
Duration: Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.
-
Concentration: After extraction, cool the flask and evaporate the solvent using a rotary evaporator to obtain the crude quercetin extract.
A more rapid and energy-efficient method compared to Soxhlet extraction.
Protocol for Ultrasonic-Assisted Extraction of Quercetin from Apple Peels:
-
Sample Preparation: Freeze-dry apple peels and grind them into a fine powder.
-
Extraction Mixture: Mix 1 gram of the powdered apple peel with 50 mL of 80% methanol in an Erlenmeyer flask.
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude quercetin extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used and accurate method for the quantification of quercetin in plant extracts.
Protocol for HPLC Quantification of Quercetin:
-
Standard Preparation: Prepare a stock solution of quercetin standard (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 370 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample extract and determine the peak area corresponding to quercetin. Calculate the concentration of quercetin in the sample by interpolating from the calibration curve.
Signaling Pathways Modulated by Quercetin
Quercetin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development and therapeutic applications.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is common in many cancers. Quercetin has been shown to inhibit the PI3K/Akt pathway.
Caption: Quercetin inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.
Caption: Quercetin's influence on the MAPK signaling cascade.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Quercetin has been found to inhibit this pathway by promoting the degradation of β-catenin.
Caption: Quercetin's inhibitory effect on Wnt/β-catenin signaling.
Conclusion
This technical guide has provided a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and quantification. Furthermore, it has elucidated the modulatory effects of quercetin on key cellular signaling pathways, which are of significant interest to the fields of pharmacology and drug development. The presented data and protocols offer a solid foundation for researchers and scientists to further explore the therapeutic potential of this remarkable flavonoid.
A Preliminary Investigation of Quercetin Dihydrate's Anticancer Effects: A Technical Guide
Abstract: Quercetin, a naturally occurring flavonoid found in numerous fruits and vegetables, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various cancers.[1] This technical guide provides a detailed overview of the preliminary investigations into the anticancer effects of quercetin dihydrate. It consolidates in vitro and in vivo data, outlines key molecular mechanisms, and presents detailed experimental protocols for researchers, scientists, and drug development professionals. The document focuses on quercetin's role in inducing apoptosis and cell cycle arrest, and its modulation of critical cancer-related signaling pathways.
Mechanisms of Anticancer Action
Quercetin exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating key intracellular signaling pathways that govern cell proliferation and survival.[2]
Induction of Apoptosis
Quercetin is a potent pro-apoptotic agent, capable of activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]
-
Intrinsic Pathway: Quercetin can elevate intracellular Reactive Oxygen Species (ROS) and calcium levels, leading to the depolarization of the mitochondrial membrane.[3] This triggers the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3][4] Furthermore, quercetin promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria while down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, further facilitating mitochondrial-mediated apoptosis.[3][5]
-
Extrinsic Pathway: Quercetin can enhance the extrinsic pathway by up-regulating the expression of Fas Ligand (FasL).[6] It can also promote apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) by activating caspase-8.[3][7]
Caption: Quercetin-induced apoptosis via intrinsic and extrinsic pathways.
Induction of Cell Cycle Arrest
Quercetin can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, including G1, S, and G2/M, by modulating the expression and activity of key cell cycle regulatory proteins.[8][9]
-
G1/S Arrest: Quercetin can induce G1 arrest by up-regulating p53, which in turn increases the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[6][8] These inhibitors block the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes, preventing the phosphorylation of the Retinoblastoma protein (pRb) and thereby blocking entry into the S phase.[8][9]
-
G2/M and S Arrest: The compound has been shown to cause G2/M arrest by decreasing the expression of cyclin B1 and CDK1.[10] In some cell lines, such as MCF-7 breast cancer cells, quercetin induces S-phase arrest by downregulating CDK2 and cyclins A and B.[11][12]
Caption: Quercetin-mediated cell cycle arrest at G1/S and G2/M phases.
Modulation of Key Signaling Pathways
Quercetin interferes with several signal transduction pathways that are frequently dysregulated in cancer, promoting proliferation and survival.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway.[13][14] It can directly inhibit PI3K, leading to decreased phosphorylation of Akt and subsequent downregulation of mTOR, a key regulator of protein synthesis and cell growth.[7][14]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and differentiation. Quercetin can block this pathway, contributing to its anti-proliferative effects.[7]
-
Wnt/β-catenin Pathway: In some cancers, quercetin inhibits the Wnt/β-catenin signaling pathway by downregulating key proteins like β-catenin and cyclin D1, thereby suppressing cancer cell proliferation.[13]
Caption: Quercetin's inhibition of key pro-survival signaling pathways.
Quantitative Efficacy Data
The anticancer activity of quercetin has been quantified in numerous in vitro and in vivo studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. Quercetin has demonstrated cytotoxic effects across a wide range of cancer cell lines with varying IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation(s) |
| PC-3 | Prostate Cancer | 20 | 24-72h | [15] |
| LNCaP | Prostate Cancer | 10 | 24-72h | [15] |
| MCF-7 | Breast Cancer | ~16.12 (as free drug) | Not Specified | [16] |
| L132 | Normal Lung Epithelial | 80 | 72h | [17] |
| HCT-116 | Colon Cancer | 120 | 72h | [17] |
| HT-29 | Colon Cancer | 120 | 72h | [17] |
| Caco-2 | Colon Cancer | 120 | 72h | [17] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and exposure duration.
In Vivo Antitumor Activity
Animal models provide crucial evidence for a compound's therapeutic potential. Studies in mice bearing tumors have shown that quercetin can significantly reduce tumor volume and improve survival rates.
| Tumor Model | Quercetin Dose (mg/kg) | Administration | Result | Citation(s) |
| CT-26 (Colon Carcinoma) | 50, 100, 200 | Intraperitoneal | Significant reduction in tumor volume (P<0.001) | [18][19] |
| MCF-7 (Breast Cancer) | 50, 100, 200 | Intraperitoneal | Significant reduction in tumor volume (P<0.001) | [18][19] |
| HepG2 (Hepatoma) | Not Specified | Intraperitoneal | Delayed tumor growth and improved survival rate | [20] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of quercetin's anticancer effects. Below are detailed methodologies for key in vitro assays.
General Experimental Workflow
A typical in vitro investigation follows a logical progression from assessing general cytotoxicity to elucidating the specific mechanisms of cell death and proliferation inhibition.
Caption: A standard workflow for in vitro evaluation of quercetin.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 1.5 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.[18]
-
Treatment: Prepare serial dilutions of this compound (e.g., 10, 20, 40, 80, 120 µM) in the appropriate cell culture medium.[18] Remove the old medium from the cells and add 100 µL of the quercetin-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of quercetin (e.g., 120 µM) for a specific duration (e.g., 48 hours).[19]
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The cell populations are quantified as follows:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Principle: The amount of DNA in a cell varies depending on its stage in the cell cycle (G1, S, or G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with quercetin as described in previous protocols.
-
Cell Harvesting: Harvest at least 1 x 10⁶ cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound possesses significant anticancer properties, acting through the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[1] The quantitative data from both in vitro and in vivo models demonstrate its potential to inhibit the growth of various cancer types.[18] However, a major challenge for the clinical application of quercetin is its low bioavailability.[15] Future research should focus on the development of novel delivery systems, such as nanoformulations, to enhance its therapeutic efficacy.[2][16] Further clinical trials are necessary to establish its safety and effectiveness as a complementary or alternative medicine for cancer treatment.
References
- 1. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of Quercetin and Its Nanoformulation Both the Mono- or Combination Therapies in the Management of Cancer: An Update with Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin-mediated cell cycle arrest and apoptosis involving activation of a caspase cascade through the mitochondrial pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 14. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 15. Quercetin can be a more reliable treatment for metastatic prostate cancer than the localized disease: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, characterization and in vitro anticancer testing of quercetin-loaded nanocochleates ~ Pharmaceutical Research [research.pharmaguideline.com]
- 17. A Comprehensive Study on the Anti-cancer Effects of Quercetin and Its Epigenetic Modifications in Arresting Progression of Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.plos.org [journals.plos.org]
Understanding the Bioavailability of Quercetin Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in a wide array of fruits, vegetables, and grains, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4] It is one of the most abundant flavonoids in the human diet.[5] The primary form used in dietary supplements and for research is quercetin dihydrate, a more stable hydrated form of the quercetin aglycone. Despite its promising therapeutic potential demonstrated in numerous in vitro studies, the clinical efficacy of quercetin is substantially hindered by its poor oral bioavailability.[3][4][6][7][8][9]
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For quercetin, this is exceptionally low, with some studies suggesting it could be less than 1% after oral intake of the aglycone form.[6] This low bioavailability is a consequence of several factors, including low aqueous solubility, poor membrane permeability, and extensive and rapid metabolism in the intestine and liver.[8][10][11] Understanding the intricate details of this compound's absorption, distribution, metabolism, and excretion (ADME) is paramount for developing effective therapeutic strategies and novel delivery systems that can harness its full potential. This guide provides an in-depth analysis of the current understanding of this compound's bioavailability, detailing experimental methodologies and summarizing key quantitative data.
Physicochemical Properties
The journey of a drug from administration to its target site begins with its fundamental physical and chemical characteristics. For this compound, its solubility is a primary rate-limiting step for absorption.
Quercetin is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal fluids.[3][4][8][12] The dihydrate form is slightly more soluble than the anhydrous form, particularly at higher temperatures.[13][14] However, it remains "practically insoluble" in water under normal conditions.[15] Its solubility is significantly better in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5][16] This poor aqueous solubility means that for quercetin to be absorbed, it must first dissolve, a slow and often incomplete process in the gut.
| Solvent | Form | Temperature (°C) | Solubility | Reference |
| Water | Anhydrous | 25 | 0.00215 g/L | [13][14] |
| Water | Dihydrate | 25 | 0.00263 g/L | [13][14] |
| Water | Anhydrous | 140 | 0.665 g/L | [13][14] |
| Water | Dihydrate | 140 | 1.49 g/L | [13][14] |
| DMSO | Dihydrate | 25 | ~67 mg/mL | [16] |
| Ethanol | Dihydrate | 25 | ~21 mg/mL | [16] |
| DMSO & PBS (pH 7.2) (1:4) | Hydrate | Room Temp | ~1 mg/mL | [5] |
| Table 1. Solubility of Quercetin and this compound. This table summarizes the solubility of quercetin in various solvents, highlighting its poor aqueous solubility which is a major barrier to its oral bioavailability. |
Pharmacokinetics: The Body's Handling of Quercetin
Once ingested, this compound undergoes a complex series of processes that dictate its ultimate concentration in the bloodstream and tissues.
Absorption
In dietary sources, quercetin is predominantly found as glycosides (bound to a sugar molecule), such as quercetin-3-O-rutinoside (rutin) and quercetin-3-O-glucoside.[3][6] For absorption to occur, these glycosides must first be hydrolyzed to the quercetin aglycone (the non-sugar form).[9][11] This process begins in the small intestine, mediated by enzymes like lactase phlorizin hydrolase and cytosolic β-glucosidases. The liberated aglycone can then be absorbed, albeit inefficiently, via passive diffusion.[8]
A significant portion of quercetin glycosides passes to the colon, where gut microbiota play a crucial role.[17] Bacterial enzymes cleave the sugar moieties, releasing the aglycone, which can then be absorbed by the colon or further metabolized by the microbiota into various phenolic acids.[17] The specific type of sugar attached to quercetin significantly impacts its absorption; for instance, quercetin glucosides (found in onions) are more readily absorbed and thus more bioavailable than quercetin rutinosides (from buckwheat).[3][18]
Metabolism
Quercetin that is absorbed undergoes extensive and rapid first-pass metabolism, primarily in the enterocytes of the intestinal wall and subsequently in the liver.[6][12][19][20] The primary metabolic reactions are Phase II conjugation processes, including glucuronidation, sulfation, and methylation.[6][12][19] As a result, free quercetin aglycone is virtually undetectable in plasma after oral administration.[18] Instead, the circulating forms are metabolites such as quercetin-3-glucuronide, 3'-methylquercetin-3-glucuronide, and quercetin-3'-sulfate.[6] These conjugated metabolites are more water-soluble, facilitating their excretion.[6]
Distribution and Excretion
After entering the systemic circulation, quercetin metabolites are distributed throughout the body. Animal studies have shown the highest accumulation in the lungs, liver, and kidneys.[19] Elimination of these metabolites occurs primarily through the urine and bile, which is then excreted in the feces.[21] The elimination half-life of quercetin metabolites can vary significantly, but is generally in the range of 11-28 hours, suggesting potential for accumulation with repeated dosing.[6]
digraph "Quercetin Absorption and Metabolism" {
graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Simplified Workflow of Quercetin's Fate in the Body", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
ingestion [label="Oral Ingestion\n(this compound / Glycosides)", fillcolor="#F1F3F4", fontcolor="#202124"];
stomach [label="Stomach", fillcolor="#F1F3F4", fontcolor="#202124"];
sm_intestine [label="Small Intestine", fillcolor="#F1F3F4", fontcolor="#202124"];
hydrolysis [label="Hydrolysis to\nAglycone", fillcolor="#FBBC05", fontcolor="#202124"];
absorption [label="Absorption", fillcolor="#34A853", fontcolor="#FFFFFF"];
first_pass [label="Intestinal First-Pass\nMetabolism (Conjugation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
colon [label="Colon\n(Microbiota Action)", fillcolor="#F1F3F4", fontcolor="#202124"];
liver [label="Liver\n(Hepatic Metabolism)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
circulation [label="Systemic Circulation\n(Conjugated Metabolites)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
excretion [label="Excretion\n(Urine / Bile)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
tissues [label="Distribution to Tissues", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
ingestion -> stomach;
stomach -> sm_intestine;
sm_intestine -> hydrolysis [label="Enzymes"];
hydrolysis -> absorption;
absorption -> first_pass;
first_pass -> liver [label="Portal Vein"];
liver -> circulation;
circulation -> tissues;
circulation -> excretion;
sm_intestine -> colon [label="Unabsorbed"];
colon -> absorption [label="Aglycone Absorption"];
colon -> excretion [label="Fecal Elimination"];
}
Caption: Workflow for a Quercetin Pharmacokinetic Study.
Modulation of Cellular Signaling Pathways
The biological effects of quercetin, such as its anti-inflammatory and anti-cancer activities, are attributed to its ability to interact with and modulate multiple intracellular signaling pathways.[1][22][23] Even though plasma concentrations of free quercetin are low, its metabolites may retain biological activity, and localized concentrations in tissues could be sufficient to exert these effects.
Key signaling pathways affected by quercetin include:
-
PI3K/Akt/mTOR Pathway: This is a critical pathway involved in cell survival, proliferation, and growth. Quercetin has been shown to inhibit PI3K (phosphatidylinositol-3-kinase), which in turn downregulates the activity of Akt and mTOR (mammalian target of rapamycin).[1][22][23][24] This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[22]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Quercetin can modulate this pathway, often leading to the inhibition of cancer cell proliferation.[1][22][24]
-
Wnt/β-catenin Pathway: This pathway is crucial for cell fate determination and proliferation. Aberrant activation is a hallmark of many cancers, including colorectal cancer. Quercetin can inhibit this pathway, contributing to its anti-cancer effects.[1][24]
-
NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a key regulator of inflammation. Quercetin is a known inhibitor of the NF-κB pathway, which underlies many of its potent anti-inflammatory effects.[22][24]
-
p53 Pathway: The p53 protein is a critical tumor suppressor. Quercetin can modulate p53 activity, promoting apoptosis in cancer cells.[1][22][24]
```dot
digraph "Signaling Pathways" {
graph [nodesep=0.4, ranksep=0.5, label="Key Signaling Pathways Modulated by Quercetin", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=tee, color="#EA4335", penwidth=1.5];
// Nodes
quercetin [label="Quercetin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
pi3k [label="PI3K/Akt/mTOR\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mapk [label="MAPK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];
wnt [label="Wnt/β-catenin\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];
nfkb [label="NF-κB\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];
proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"];
apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
quercetin -> pi3k;
quercetin -> mapk;
quercetin -> wnt;
quercetin -> nfkb;
pi3k -> proliferation [arrowhead=normal, color="#5F6368"];
mapk -> proliferation [arrowhead=normal, color="#5F6368"];
wnt -> proliferation [arrowhead=normal, color="#5F6368"];
nfkb -> inflammation [arrowhead=normal, color="#5F6368"];
pi3k -> apoptosis [label="inhibition leads to"];
}
References
- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel extraction, rapid assessment and bioavailability improvement of quercetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Quercetin - Wikipedia [en.wikipedia.org]
- 7. This compound vs. Quercetin: What’s the Difference? - Life Extension [lifeextension.com]
- 8. integrativepharmacology.com [integrativepharmacology.com]
- 9. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yihuipharm.com [yihuipharm.com]
- 11. Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thetastingground.co.uk [thetastingground.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. This compound CAS#: 6151-25-3 [m.chemicalbook.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchmgt.monash.edu [researchmgt.monash.edu]
- 18. scispace.com [scispace.com]
- 19. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 21. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quercetin Dihydrate
Introduction
Quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains, is a subject of extensive research due to its antioxidant and potential therapeutic properties.[1][2] Accurate and reliable quantification of quercetin in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of quercetin dihydrate.
Principle
This method utilizes RP-HPLC with UV detection for the separation and quantification of quercetin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer. The acidic mobile phase ensures the protonation of quercetin, leading to a sharp and symmetrical peak. Detection is performed at a wavelength where quercetin exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (65:35, v/v) with 2% Acetic Acid or Acetonitrile:Ammonium Acetate Buffer (35:65, v/v, pH 3.5 with 0.1% Acetic Acid)[3][4][5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 ± 2°C) or 35°C[7][8] |
| Detection Wavelength | 254 nm, 256 nm, or 370 nm[5][7][8] |
| Run Time | Approximately 10-20 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the components in the specified ratio. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonicator before use.[6][8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 100 µg/mL.[3][4][5] For example, to prepare a 10 µg/mL solution, transfer 0.1 mL of the stock solution to a 10 mL volumetric flask and make up the volume with the mobile phase.
-
Sample Preparation (for a solid dosage form): Weigh and finely powder a representative number of units (e.g., 20 tablets). Accurately weigh a portion of the powder equivalent to 10 mg of quercetin and transfer it to a 10 mL volumetric flask. Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the mobile phase and filter the solution through a 0.45 µm syringe filter before injection.[2]
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.[6]
Method Validation Data
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000[2] |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% |
| %RSD of Retention Time | ≤ 2.0% | < 0.5% |
Table 2: Method Validation Summary
| Parameter | Range/Value |
| Linearity Range | 2 - 100 µg/mL[3][4][5] |
| Correlation Coefficient (r²) | ≥ 0.999[6] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | |
| - Intraday | < 2.0%[5] |
| - Interday | < 2.0%[5] |
| Limit of Detection (LOD) | 0.046 - 12.1 ng/mL[3][4][9][10] |
| Limit of Quantification (LOQ) | 0.14 - 36.6 ng/mL[3][4][9][10] |
| Specificity | No interference from excipients |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical flow of HPLC method development and validation.
References
- 1. impactfactor.org [impactfactor.org]
- 2. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Journal of Pharmaceutical Technology » Submission » Development and validation of an HPLC method for determination of quercetin [dergipark.org.tr]
- 6. plantarchives.org [plantarchives.org]
- 7. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]
- 10. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin Dihydrate: Applications in Pharmaceutical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Quercetin dihydrate, a flavonoid ubiquitously found in fruits and vegetables, is the subject of extensive investigation in pharmaceutical research due to its wide array of pharmacological activities.[1][2][3] As a potent antioxidant and anti-inflammatory agent, it demonstrates significant potential in the prevention and treatment of various chronic diseases.[2][3][4] Its therapeutic applications are being explored in oncology, cardiology, neurodegenerative diseases, and inflammatory conditions.[2][5][6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
Key Therapeutic Applications and Mechanisms of Action
This compound's multifaceted therapeutic potential stems from its ability to modulate numerous cellular signaling pathways.[1][8] Its primary mechanisms of action include potent antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis and inhibit cell proliferation in cancer cells.[2][3][8]
1. Antioxidant Effects: Quercetin is a powerful scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage that contributes to a multitude of chronic diseases.[2][9][10]
2. Anti-inflammatory Activity: It exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][11][12] A key mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[13][14][15]
3. Anticancer Properties: In oncological research, quercetin has been shown to inhibit the growth of various cancer cell lines.[16][17][18] This is achieved through the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][8][16]
4. Neuroprotective Effects: Emerging research highlights quercetin's potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[6][19][20] Its antioxidant and anti-inflammatory properties help protect neurons from damage.[6][11]
5. Cardiovascular Protection: Quercetin contributes to cardiovascular health by improving endothelial function, reducing blood pressure, and lowering cholesterol levels.[3][7][21][22]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of Quercetin
| Cell Line | Assay | IC50 / Concentration | Observed Effect | Reference |
| A-549 (Human Lung Carcinoma) | Not Specified | 10, 30, 60 µM | Regulation of signaling pathways | [8] |
| HT-29 (Human Colon Carcinoma) | MTT Assay | Not Specified | Growth inhibition | [16] |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | Not Specified | Growth inhibition | [16] |
| Caki-1 (Human Renal Carcinoma) | MTT Assay | Not Specified | Growth inhibition | [16] |
| K1 (Human Papillary Thyroid Carcinoma) | MTT Assay | Not Specified | Growth inhibition | [16] |
| SK-Br3 (Human Breast Carcinoma) | Proliferation Assay | Dose-dependent | Inhibition of proliferation | [17] |
| MDA-MB-453 (Human Breast Carcinoma) | Proliferation Assay | Dose-dependent | Inhibition of proliferation | [17] |
| HL-60 (Human Promyelocytic Leukemia) | Xenograft Model | 120 mg/kg | Reduced tumor growth, induced apoptosis | [23] |
| RAW 264.7 (Mouse Macrophage) | Not Specified | Dose-dependent | Reduced activation of phosphorylated ERK and p38 MAP kinase | [13] |
Table 2: In Vivo Studies of this compound
| Animal Model | Condition | Dosage | Duration | Key Findings | Reference |
| Mice | Carbon Tetrachloride-Induced Oxidative Stress | 60 and 120 mg/kg/day (oral) | 21 days | Mitigated oxidative stress, reduced MDA levels, enhanced CAT activity | [24][25] |
| Rats | Carrageenan-Induced Inflammation | Not Specified | Not Specified | Ameliorated inflammatory response | [12] |
| Zucker Rats (Obese) | High-Fat Diet | Not Specified | Not Specified | Reduced visceral adipose tissue TNF-α and nitric oxide production | [12] |
| Rats | Adjuvant-Induced Arthritis | Not Specified | Not Specified | Decreased clinical signs of arthritis | [12] |
| Mice | Myocardial Infarction | Not Specified | Not Specified | Improved cardiac ejection fraction, reduced ventricular remodeling | [22] |
| Mice | Nude Mice with Pancreatic Cancer Xenografts | 0.2% and 1% quercetin in diet | 6 weeks | Quercetin absorbed into blood with total concentrations of 39.4, 84.5, and 152.0 µM at 2, 4, and 6 weeks respectively. | [26] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
Objective: To prepare a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Due to its poor solubility in aqueous solutions, a stock solution of this compound is typically prepared in DMSO.[23][27]
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). Solubility in DMSO is approximately 67 mg/mL.[27]
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
When preparing working solutions for cell culture, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically <0.1%).
Protocol 2: Quantification of Quercetin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the concentration of quercetin in a sample using RP-HPLC.
Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 100 mm, 2.7 µm)[28]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water[28]
-
Quercetin standard
-
Methanol (HPLC grade)
-
Sample extracts
-
0.45 µm syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of quercetin standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 5 to 150 mg/L.[28]
-
-
Sample Preparation:
-
Extract quercetin from the sample matrix using an appropriate solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[28]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[28]
-
Mobile Phase: A common mobile phase is a gradient of methanol and 0.1% orthophosphoric acid in water.[28] An alternative isocratic method uses a mixture of methanol and acetonitrile (50:50 v/v).[29]
-
Injection Volume: 10 µL.[28]
-
Column Temperature: Ambient or controlled (e.g., 35°C).[30]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of quercetin in the samples by comparing their peak areas to the calibration curve.
-
Protocol 3: In Vivo Study of this compound in a Mouse Model of Oxidative Stress
Objective: To evaluate the protective effects of this compound against induced oxidative stress in mice.
Materials:
-
Male mice
-
This compound
-
Carbon tetrachloride (CCl4) or another inducing agent
-
Vehicle for quercetin administration (e.g., corn oil)[27]
-
Gavage needles
-
Equipment for tissue homogenization and biochemical assays (e.g., spectrophotometer)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Control, CCl4 alone, CCl4 + Quercetin 60 mg/kg, CCl4 + Quercetin 120 mg/kg).[25]
-
Quercetin Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the quercetin suspension orally via gavage daily for the duration of the study (e.g., 20 days).[25] The control group should receive the vehicle alone.
-
-
Induction of Oxidative Stress:
-
On the final day of the treatment period, induce oxidative stress by administering CCl4 intraperitoneally (e.g., 1 mL/kg).[25]
-
-
Sample Collection:
-
At a predetermined time after CCl4 administration, euthanize the mice and collect blood and tissues (e.g., liver, kidney, muscle).[25]
-
-
Biochemical Analysis:
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, API supplement used by drug industry [himpharm.com]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin: Side Effects, Dosage, and Interactions [verywellhealth.com]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Exploitation of Quercetin’s Antioxidative Properties in Potential Alternative Therapeutic Options for Neurodegenerative Diseases | MDPI [mdpi.com]
- 11. allnaturalrelief.net [allnaturalrelief.net]
- 12. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Application of quercetin in neurological disorders: from nutrition to nanomedicine. (2019) | Elnaz Amanzadeh | 75 Citations [scispace.com]
- 21. Research progress of quercetin in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Exploring the Potential Role of this compound Against Carbon Tetrachloride Induced Oxidative Stress in Mice: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploring the Potential Role of this compound Against Carbon Tetrachloride Induced Oxidative Stress in Mice: A Randomized Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quercetin Aglycone Is Bioavailable in Murine Pancreas and Pancreatic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. 4.4. High-Performance Liquid Chromatography (HPLC) Analysis of Quercetin Concentrations [bio-protocol.org]
- 29. plantarchives.org [plantarchives.org]
- 30. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Quantification of Quercetin Dihydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin (3,3',4',5,7-pentahydroxyflavone), a prominent dietary flavonol, is extensively investigated for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Accurate and reliable quantification of quercetin dihydrate is crucial for quality control in pharmaceutical formulations, dietary supplements, and for pharmacokinetic studies.[2][3] This document provides detailed application notes and validated protocols for the spectrophotometric quantification of this compound, a common commercially available form. Two primary methods are presented: a direct UV spectrophotometric method and a colorimetric method using an aluminum chloride complexation reaction.
Principle of Methods
1. UV Spectrophotometric Method: This method relies on the intrinsic property of quercetin to absorb light in the ultraviolet (UV) range. The wavelength of maximum absorbance (λmax) for quercetin is typically observed between 370 nm and 375 nm in ethanol.[4][5][6] The absorbance at this wavelength is directly proportional to the concentration of quercetin in the solution, following the Beer-Lambert law.
2. Aluminum Chloride Colorimetric Method: This method involves the formation of a stable, yellow-colored complex between quercetin and aluminum chloride in an acidic medium.[7][8] This complex exhibits a strong absorbance at a higher wavelength (around 415-440 nm), which minimizes interference from other compounds that may absorb in the UV region.[7] The reaction occurs between the C-4 keto group and either the C-3 or C-5 hydroxyl group of quercetin, as well as with the ortho-dihydroxyl groups in the B-ring, forming acid-stable complexes.[7]
Quantitative Data Summary
The following tables summarize the validation parameters for the spectrophotometric quantification of quercetin, compiled from various studies.
Table 1: UV Spectrophotometric Method Validation Data
| Parameter | Solvent(s) | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
| Method A | Ethanol | 373 nm | 5 - 15 | 0.999 | 1.46 | 4.43 | 97% | < 2% (Intraday & Interday) | [4] |
| Method B | Ethanol | 372 nm | 2 - 10 | > 0.999 | - | - | - | - | [6] |
| Method C | 0.1 N HCl, Phosphate Buffer (pH 7.4) | 256 nm | 10 - 50 | > 0.999 | 0.145 | 0.450 | 99.25% - 99.42% | < 2% | [9] |
| Method D | - | 370 nm | 0.2 - 1 | 0.9995 | 0.043 | 1.303 | - | - | [5] |
Table 2: Aluminum Chloride Colorimetric Method Validation Data
| Parameter | Reagents | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference(s) |
| Method E | Aluminum Chloride | 415 - 440 nm | - | - | - | - | - | - | [7] |
| Method F | Co(II) nitrate | 382.75 nm | - | - | - | - | 80%, 100%, 120% levels tested | - | [10] |
| Method G | Ni(II) chloride | 386.06 nm | - | - | - | - | - | - | [10] |
Experimental Protocols
Protocol 1: UV Spectrophotometric Quantification of this compound
1. Materials and Reagents:
-
This compound (purity > 96%)[4]
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume to 100 mL with ethanol. This is the primary stock solution.
3. Preparation of Working Standard Solutions:
-
From the primary stock solution, prepare a series of dilutions in ethanol to obtain concentrations ranging from 2 to 15 µg/mL. For example, to prepare a 10 µg/mL solution, dilute 1 mL of the 100 µg/mL stock solution to 10 mL with ethanol.[4]
4. Sample Preparation:
-
For solid samples (e.g., formulations), accurately weigh a quantity of the powdered sample equivalent to 10 mg of quercetin.
-
Transfer to a 100 mL volumetric flask, add about 70 mL of ethanol, and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with ethanol and filter the solution through a suitable filter paper.
-
Dilute the filtrate with ethanol to obtain a concentration within the calibration curve range.
5. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan from 200 to 400 nm to determine the λmax. The expected λmax is around 372-373 nm.[4][6]
-
Use ethanol as a blank.
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
6. Calibration Curve and Quantification:
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of quercetin in the sample solution using the calibration curve equation.
Protocol 2: Aluminum Chloride Colorimetric Quantification of this compound
1. Materials and Reagents:
-
This compound (purity > 98%)
-
Methanol or Ethanol (analytical grade)
-
2% Aluminum chloride (AlCl₃) solution in methanol
-
Sodium acetate solution
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Prepare a 100 µg/mL stock solution of this compound in methanol as described in Protocol 1.
3. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the desired range (e.g., 5-50 µg/mL).
4. Experimental Procedure:
-
Pipette 1 mL of each standard or sample solution into a 10 mL volumetric flask.
-
Add 0.3 mL of 5% sodium nitrite solution.
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.
-
After another 6 minutes, add 2 mL of 1 M sodium hydroxide.
-
Immediately make up the volume to 10 mL with distilled water and mix well.
5. Spectrophotometric Measurement:
-
Allow the solution to stand for 15 minutes at room temperature.
-
Measure the absorbance at approximately 415 nm against a reagent blank.
6. Calibration Curve and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Use the linear regression equation to calculate the concentration of quercetin in the unknown samples.
Diagrams
Caption: Experimental workflow for spectrophotometric quantification of quercetin.
Caption: Reaction pathway for the aluminum chloride colorimetric method.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[11] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[12] The analytical method should then be able to resolve the main peak of quercetin from any degradation product peaks.[11] For quercetin, forced degradation studies have been performed, and it has been shown to be less stable in alkaline media.[13][14]
Conclusion
The spectrophotometric methods described provide simple, rapid, and cost-effective means for the quantification of this compound. The choice between the direct UV method and the aluminum chloride colorimetric method will depend on the sample matrix and the potential for interfering substances. For complex matrices, the aluminum chloride method is often preferred due to its higher specificity. Proper validation of the selected method is crucial to ensure accurate and reliable results in research, quality control, and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. ukrjnd.com.ua [ukrjnd.com.ua]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. jchr.org [jchr.org]
- 6. wjpsronline.com [wjpsronline.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. plantarchives.org [plantarchives.org]
- 10. researchgate.net [researchgate.net]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of Quercetin and its Metabolites in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin, a prominent dietary flavonoid found in fruits, vegetables, and tea, is renowned for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its efficacy and developing it as a therapeutic agent. Due to its extensive metabolism in the body, sensitive and specific analytical methods are required to quantify both the parent compound (aglycone) and its various metabolites in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[3][4] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of quercetin and its primary metabolites, along with a summary of quantitative data and a visualization of its metabolic pathway.
Metabolic Pathway of Quercetin
Upon ingestion, quercetin glycosides are hydrolyzed in the small intestine to the aglycone form, which is then absorbed.[5] The absorbed quercetin undergoes extensive Phase II metabolism, primarily in the small intestine and liver, through glucuronidation, sulfation, and methylation.[5][6] The resulting metabolites, such as quercetin-3-O-glucuronide, quercetin-3'-O-sulfate, and isorhamnetin (3'-O-methyl quercetin), are the primary forms found circulating in plasma.[5][7] Unabsorbed quercetin can be degraded by gut microflora into smaller phenolic acids.[8]
Experimental Protocols
Protocol 1: Extraction of Quercetin and Metabolites from Human Plasma
This protocol describes a common method for extracting quercetin and its conjugated metabolites from plasma, involving protein precipitation followed by optional enzymatic hydrolysis to measure total aglycone.
Materials:
-
Human plasma collected in K2-EDTA tubes
-
Methanol (LC-MS grade), chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ascorbic acid solution (0.1 M)
-
β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Internal Standard (IS) solution (e.g., Kaempferol or a stable isotope-labeled quercetin in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator or vacuum centrifugal evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Stabilization & IS Spiking: Add 10 µL of ascorbic acid solution to prevent oxidative degradation. Add 10 µL of the internal standard solution. Vortex briefly.[9]
-
For Total Quercetin Measurement (with Hydrolysis): a. Add 100 µL of sodium acetate buffer (pH 5.0). b. Add 20 µL of β-glucuronidase/sulfatase solution. c. Vortex and incubate at 37°C for 1 hour.[3]
-
Protein Precipitation: a. Add 300 µL of ice-cold methanol (or acetonitrile) to the plasma sample (or the post-hydrolysis mixture). b. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C or using a vacuum centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an LC autosampler vial for injection.
Protocol 2: LC-MS/MS Analysis
This protocol provides a robust starting point for the chromatographic separation and mass spectrometric detection of quercetin and its key metabolites. Method optimization is recommended for specific applications.
Instrumentation:
-
UHPLC or HPLC system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatography Conditions:
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[11] |
| Injection Volume | 5 µL |
| Column Temp. | 30°C[11] |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-80% B; 8-9 min: 80% B; 9.1-12 min: 5% B |
Mass Spectrometry Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative[12] |
| Capillary Voltage | 3.5 kV[13] |
| Drying Gas Temp. | 350°C[12] |
| Drying Gas Flow | 12 L/min[12] |
| Nebulizer Pressure | 45 psi[13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data
The following tables summarize typical mass spectrometry parameters and pharmacokinetic data for quercetin and its major metabolites.
Table 1: Example LC-MS/MS MRM Transitions and Parameters Parameters such as Collision Energy (CE) and Cone Voltage (CV) should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Reference |
| Quercetin | 301.0 | 151.0 (Quantifier) | 100 | [10] |
| 301.0 | 179.0 (Qualifier) | 100 | [10] | |
| Quercetin-3-glucuronide | 477.1 | 301.0 | 100 | [9][12] |
| Isorhamnetin | 315.0 | 300.0 | 100 | [14] |
| Quercitrin | 447.0 | 300.0 | 100 | [15] |
| Kaempferol (IS) | 285.0 | 117.0 | 100 | [16] |
Table 2: Summary of Pharmacokinetic Parameters of Quercetin in Humans Values can vary significantly based on dosage, formulation, and individual metabolism.
| Formulation / Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Reference |
| Quercetin Aglycone (200 mg) | 2300 ± 1500 | 0.7 ± 0.3 | N/A | [2] |
| LipoMicel® Quercetin (500 mg) | N/A | N/A | ~800 | [17] |
| Standard Quercetin (500 mg) | N/A | N/A | ~115 | [17] |
| Onion Powder (100 mg Quercetin) | 212.8 (Q-glucuronide) | ~2-4 | N/A | [9] |
| Apple Peel (100 mg Quercetin) | 15.5 (Q-glucuronide) | ~2-4 | N/A | [9] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample collection to final data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma metabolites of quercetin and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 10. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. LC-MS determination of brief quercetin metabolites in rat plasma: Ingenta Connect [ingentaconnect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phenomenex.com [phenomenex.com]
- 17. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Quercetin Dihydrate Stock Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent dietary flavonoid found in a wide variety of fruits, vegetables, and grains.[1] As a polyphenolic compound, it is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] In experimental settings, quercetin is often studied for its ability to inhibit key signaling enzymes like phosphoinositide 3-kinase (PI3K) and to modulate pathways such as MAPK, Wnt/β-catenin, and JAK/STAT.[1][3][4][5] Due to its poor aqueous solubility, proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation and storage of quercetin dihydrate solutions for both in vitro and in vivo research.
Quantitative Data: Solubility Profile
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[2] The choice of solvent is crucial for achieving the desired stock concentration. The table below summarizes the solubility of quercetin in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ~30 - 67 mg/mL | ~198.06 mM | [2][3][6] |
| Ethanol | ~2 - 21 mg/mL | ~62.08 mM | [2][3][6] |
| DMF | ~30 mg/mL | Not Specified | [2][6] |
| Water | Insoluble | Insoluble | [3][7] |
| Methanol | Soluble | Not Specified | [8] |
| Isopropanol | Soluble | Not Specified | [9] |
Note: Solubility values can vary slightly between different product batches and suppliers.[3] For cell-based assays, the final concentration of organic solvents like DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: General experimental workflow for preparing this compound stock solutions.
Experimental Protocols
Safety Precaution: Quercetin is a bioactive compound. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn during handling. All weighing and solvent additions should be performed in a chemical fume hood.
Protocol 1: High-Concentration Stock Solution in DMSO (e.g., 50 mM)
This protocol is suitable for most in vitro applications, including cell culture experiments.
Materials:
-
This compound (FW: ~338.27 g/mol , check supplier information)
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Sterile 0.22 µm syringe filter
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To prepare a 50 mM stock solution, calculate the required mass. For 1 mL of solution: Mass (mg) = 50 mmol/L * 1 L/1000 mL * 338.27 g/mol * 1000 mg/g * 1 mL = 16.91 mg
-
Weighing: Accurately weigh ~17 mg of this compound powder and place it into a sterile tube.
-
Dissolution: Add 1 mL of high-quality DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly. If the solid does not dissolve completely, sonicate the solution for 5-10 minutes in a water bath.[8][9] Visually inspect to ensure no particulates remain.
-
Sterilization (for cell culture): For applications requiring sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step removes potential microbial contaminants.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes. Store the aliquots at -20°C. A DMSO stock solution stored at -20°C is reported to be stable for up to 6 months.[10]
Protocol 2: Stock Solution in Ethanol (e.g., 20 mM)
Ethanol can be an alternative solvent, though quercetin's solubility is lower than in DMSO.[2][3]
Materials:
-
This compound
-
200-proof (100%) Ethanol
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculation: To prepare a 20 mM stock solution, calculate the required mass. For 1 mL of solution: Mass (mg) = 20 mmol/L * 1 L/1000 mL * 338.27 g/mol * 1000 mg/g * 1 mL = 6.77 mg
-
Weighing: Accurately weigh ~6.8 mg of this compound powder.
-
Dissolution & Mixing: Add 1 mL of 100% ethanol. Cap and vortex until the solid is fully dissolved. Sonication may be used to aid dissolution.
-
Storage: Aliquot into light-protected tubes and store at -20°C.
Protocol 3: Preparation of Aqueous Working Solutions
Quercetin is sparingly soluble in aqueous buffers and will precipitate.[2] Therefore, working solutions should be prepared fresh immediately before use.
Methodology:
-
Thaw a frozen aliquot of the high-concentration stock solution (from Protocol 1 or 2).
-
Dilute the stock solution directly into the pre-warmed cell culture medium or aqueous buffer to the final desired concentration (e.g., 10, 25, 50 µM).
-
Mix immediately and thoroughly by pipetting or gentle vortexing to prevent precipitation.
-
Important: Do not store aqueous working solutions, as the compound is unstable and will precipitate over time. It is recommended not to store aqueous solutions for more than one day.[2][6]
Mechanism of Action: Antioxidant Activity
One of quercetin's most well-documented functions is its ability to act as a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and inhibit enzymes involved in their production, thereby protecting cells from oxidative damage.[11][12][13][14][15]
Caption: Quercetin mitigates oxidative stress by scavenging reactive oxygen species (ROS).
References
- 1. Synthetic Pathways and the Therapeutic Potential of Quercetin and Curcumin [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Quercetin Obtained from Allium cepa Lam. Leaves and its Effects on Streptozotocin-induced Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. researchgate.net [researchgate.net]
- 11. Interfering with ROS Metabolism in Cancer Cells: The Potential Role of Quercetin [mdpi.com]
- 12. Quercetin Exerted Protective Effects in a Rat Model of Sepsis via Inhibition of Reactive Oxygen Species (ROS) and Downregulation of High Mobility Group Box 1 (HMGB1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Protective Mechanisms of Quercetin Against Myocardial Ischemia Reperfusion Injury [frontiersin.org]
- 14. Inhibitory Effect of Quercetin on Oxidative Endogen Enzymes: A Focus on Putative Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory Effect of Quercetin on Oxidative Endogen Enzymes: A Focus on Putative Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quercetin Dihydrate in Topical Formulations for Skin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quercetin dihydrate in topical formulations for dermatological research. Quercetin, a potent antioxidant and anti-inflammatory flavonoid, presents a promising therapeutic agent for various skin conditions. However, its poor water solubility and limited skin penetration necessitate advanced formulation strategies.[1][2] This document details the formulation approaches, mechanisms of action, and relevant experimental protocols to evaluate the efficacy of topical quercetin formulations.
Rationale for Topical this compound Application
Quercetin has demonstrated significant potential in protecting the skin from oxidative stress induced by factors like ultraviolet (UV) radiation.[3] Its biological activities include scavenging free radicals, inhibiting lipid peroxidation, and modulating inflammatory pathways, making it a candidate for anti-aging, wound healing, and managing inflammatory skin disorders.[1][2][4][5] The primary challenge in its topical application lies in overcoming the skin barrier to deliver therapeutically relevant concentrations to the target skin layers.[1][2]
Advanced Formulation Strategies
To enhance the dermal penetration and stability of quercetin, various nano-based and lipid-based delivery systems have been investigated. These formulations aim to increase the solubility of quercetin and improve its interaction with the stratum corneum.
Solid Lipid Nanoparticles (SLNs)
SLNs are lipid-based nanocarriers that can encapsulate lipophilic compounds like quercetin, improving their stability and skin penetration.[3][6][7]
Nanoemulsions and Microemulsions
Nanoemulsions and microemulsions are dispersions of oil and water stabilized by surfactants. These systems can increase the solubility of quercetin and enhance its permeation through the skin.[8][9] A water-in-oil (w/o) microemulsion has been shown to increase the penetration of quercetin into the stratum corneum and epidermis.[8]
Oleogels
Oleogels, composed of olive oil and Pluronic F127, have been explored as potential carriers for quercetin, demonstrating improved skin permeation compared to conventional hydrogels.[10]
Other Nanocarriers
Other promising delivery systems include nanostructured lipid carriers (NLCs), liposomes, and microcapsules, which have shown potential in increasing quercetin accumulation in the skin and providing controlled release.[11][12][13]
Data Presentation: Formulation Characteristics and Efficacy
The following tables summarize quantitative data from various studies on quercetin topical formulations.
Table 1: Physicochemical Properties of Quercetin-Loaded Formulations
| Formulation Type | Carrier Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (QSLN) | Palmitic acid, Tween® 80 | 274.0 - 986.6 | -29.4 to -50.4 | 15.2 - 46.2 | - | [3] |
| Oleogel | Olive oil, Pluronic F127 | 345.3 - 401.5 | Negative | - | - | [10] |
| Nanoemulsion (QCT@NE) | Olive oil, Oleic acid, Surfactant, Co-surfactant | 173.1 ± 1.2 | -36.1 ± 5.9 | 90.26 | - | |
| Nanostructured Lipid Carrier (NLC) | - | 215.2 | -20.10 ± 1.22 | 89.95 ± 0.16 | 3.05 | |
| Lecithin-Chitosan Nanoparticles | Lecithin, Chitosan, TPGS | 95.3 | - | 48.5 | 2.45 | [14] |
Table 2: In Vitro Skin Permeation of Quercetin from Different Formulations
| Formulation Type | Skin Model | Cumulative Permeation after 6h (%) | Permeated Amount (µg/cm²) | Reference |
| Quercetin in Propylene Glycol (QPG) | Hairless rat skin | 4.2 | 6.6 | [3] |
| Solid Lipid Nanoparticles (QSLN-2) | Hairless rat skin | 21.9 | 33.5 | [3] |
| Hydrogel (F1) | Full-thickness skin | 21.2 ± 1.4 | - | [10] |
| Oleogel (F4) | Full-thickness skin | 43.6 ± 6.2 | - | [10] |
| w/o Microemulsion | Porcine ear skin | - | Increased penetration at 3, 6, 9, 12h | [8] |
Table 3: Biological Efficacy of Topical Quercetin Formulations
| Biological Effect | Model | Formulation | Key Findings | Reference |
| Antioxidant | UVB-irradiated hairless mice | Non-ionic and anionic emulsions | Inhibited GSH depletion by 119% and 53% respectively. | [15] |
| Anti-inflammatory | UVB-irradiated hairless mice | Non-ionic and anionic emulsions | Inhibited MPO activity increase by 62% and 59% respectively. | [15] |
| Anti-inflammatory | UV-irradiated primary human keratinocytes | Quercetin solution | Suppressed IL-1β (~60%), IL-6 (~80%), IL-8 (~76%), and TNF-α (~69%) expression. | [16] |
| Antioxidant | UVB-irradiated mice | Quercetin-loaded microcapsules | Inhibited depletion of GSH, catalase activity, and reduced lipid hydroperoxides. | [11] |
| Anti-inflammatory | Atopic dermatitis model in HaCaT cells | Quercetin solution (1.5 µM) | Significantly reduced expression of IL-1β, IL-6, and IL-8. | [17] |
Signaling Pathways Modulated by Quercetin
Quercetin exerts its anti-inflammatory effects by modulating key signaling pathways in skin cells, primarily the NF-κB and AP-1 pathways, which are activated by stressors like UV radiation.[16][18]
Caption: Quercetin's anti-inflammatory signaling pathway in skin cells.
Experimental Workflow
The evaluation of a novel topical quercetin formulation typically follows a structured workflow, from initial formulation and characterization to preclinical efficacy testing.
Caption: Experimental workflow for evaluating topical quercetin formulations.
Experimental Protocols
Protocol for Preparation of Quercetin-Loaded Nanoemulsion
This protocol is adapted from a method for preparing a quercetin-loaded nanoemulsion using ultrasonication.[9]
Materials:
-
This compound
-
Olive oil and Oleic acid (oil phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water (aqueous phase)
-
Magnetic stirrer
-
Vortex mixer
-
Probe sonicator
Procedure:
-
Dissolve a specific amount of quercetin (e.g., 10 mg) in the oil phase (e.g., a mixture of olive oil and oleic acid).
-
Add the surfactant and co-surfactant to the oil phase.
-
Stir the mixture thoroughly and vortex for 15 minutes at 300 rpm to ensure complete dispersion.
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer for 15 minutes.
-
Vortex the resulting mixture for an additional 20 minutes.
-
Subject the coarse emulsion to ultrasonication to reduce globule size.
-
Allow the prepared nanoemulsion to equilibrate for 24 hours before characterization.
Protocol for In Vitro Skin Permeation Study
This protocol utilizes Franz diffusion cells to assess the permeation of quercetin through a skin sample.[3][10]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin, hairless mouse skin)
-
Receptor medium: Phosphate-buffered saline (PBS, pH 7.2) containing a solubilizer like Tween 80 to maintain sink conditions.[14]
-
Quercetin formulation
-
Magnetic stirrer with heating plate
-
Syringes and collection vials
-
HPLC system for quercetin quantification
Procedure:
-
Mount the excised skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C ± 0.5°C and stir continuously.[14]
-
Apply a known quantity of the quercetin formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[14]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analyze the concentration of quercetin in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of quercetin permeated per unit area over time.
Protocol for Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of the quercetin formulation to scavenge the stable DPPH free radical.[19][20][21]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Quercetin formulation and corresponding vehicle control
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the quercetin formulation, vehicle control, and positive control.
-
In a microplate or cuvette, mix a specific volume of the DPPH solution with each sample dilution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the appropriate wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Protocol for Quantification of Inflammatory Cytokines (ELISA)
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or skin homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).[22][23][24]
Materials:
-
Commercial ELISA kit for the specific cytokine of interest (e.g., human TNF-α)
-
Cell culture supernatants or skin tissue homogenates from experimental groups
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves coating a microplate with a capture antibody specific to the target cytokine.
-
Add standards, controls, and samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound holds significant promise for topical applications in skin research due to its potent antioxidant and anti-inflammatory properties. The primary hurdle of its low bioavailability can be effectively overcome through advanced formulation strategies such as solid lipid nanoparticles and nanoemulsions. The protocols and data presented herein provide a framework for researchers to develop and evaluate novel quercetin-based topical formulations for the management of various skin conditions. Future research should focus on long-term stability studies, elucidating the precise mechanisms of skin penetration, and conducting clinical trials to validate the efficacy of these formulations in human subjects.
References
- 1. Quercetin topical application, from conventional dosage forms to nanodosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physical characterization and in vitro skin permeation of solid lipid nanoparticles for transdermal delivery of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin in Lyotropic Liquid Crystalline Formulations: Physical, Chemical and Functional Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.bangor.ac.uk [research.bangor.ac.uk]
- 6. Formulation optimization and topical delivery of quercetin from solid lipid based nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin in w/o microemulsion: in vitro and in vivo skin penetration and efficacy against UVB-induced skin damages evaluated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design-of-Experiments (DoE)-Assisted Fabrication of Quercetin-Loaded Nanoemulgel and Its Evaluation against Human Skin Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olive Oil/Pluronic Oleogels for Skin Delivery of Quercetin: In Vitro Characterization and Ex Vivo Skin Permeability - ProQuest [proquest.com]
- 11. A topical formulation containing quercetin-loaded microcapsules protects against oxidative and inflammatory skin alterations triggered by UVB irradiation: enhancement of activity by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and evaluation of quercetin-loaded lecithin-chitosan nanoparticles for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of topical formulations containing quercetin against UVB-induced oxidative stress in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quercetin inhibits UV irradiation-induced inflammatory cytokine production in primary human keratinocytes by suppressing NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quercetin Improves Inflammation, Oxidative Stress, and Impaired Wound Healing in Atopic Dermatitis Model of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anti-Inflammatory, Antioxidant, Moisturizing, and Antimelanogenesis Effects of Quercetin 3-O-β-D-Glucuronide in Human Keratinocytes and Melanoma Cells via Activation of NF-κB and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onions-usa.org [onions-usa.org]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. Quercetin protects oral mucosal keratinocytes against lipopolysaccharide-induced inflammatory toxicity by suppressing the AKT/AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of inflammatory cytokines: Significance and symbolism [wisdomlib.org]
- 24. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Quercetin Dihydrate Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low bioavailability of quercetin dihydrate in in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low?
A1: The low oral bioavailability of quercetin is a significant hurdle in preclinical and clinical studies. Several factors contribute to this issue:
-
Poor Aqueous Solubility: Quercetin has very low solubility in water (0.01 mg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Rapid and Extensive Metabolism: Before it can enter systemic circulation, quercetin undergoes rapid and extensive Phase II metabolism (glucuronidation and sulfation) in the intestines and liver.[3][4][5] This converts it into more water-soluble forms that are quickly eliminated.[3]
-
Poor Membrane Permeability: The chemical structure of quercetin, with its multiple hydroxyl groups, impairs its ability to passively diffuse across the intestinal membrane.[3]
-
Chemical Instability: The quercetin aglycone can be unstable depending on factors like pH and temperature, leading to degradation in the stomach.[1]
Q2: What are the primary strategies to improve the in vivo bioavailability of quercetin?
A2: The main approaches focus on overcoming the challenges of solubility and metabolism. These can be broadly categorized as:
-
Advanced Formulation Technologies: Encapsulating quercetin in delivery systems to improve solubility and protect it from premature metabolism. Common examples include nanoformulations (nanoparticles, nanoemulsions), lipid-based systems (phytosomes, liposomes), and solid dispersions.[2][6][7]
-
Co-administration with Other Agents: Using other compounds to inhibit metabolic enzymes or enhance absorption. For example, piperine (a black pepper extract) is known to inhibit the glucuronidation process that inactivates quercetin.[3][8]
-
Chemical Modification: Using a glycosylated form of quercetin, such as isoquercetin, which can be absorbed more efficiently before being converted to free quercetin in the bloodstream.[3]
Q3: Which formulation has shown the most significant enhancement in bioavailability?
A3: Lipid-based delivery systems, particularly phytosomes and nanoformulations, have demonstrated substantial increases in bioavailability. For instance, a lecithin-based phytosome formulation (Quercetin Phytosome®) was shown to increase plasma quercetin levels by up to 20-fold in human volunteers compared to unformulated quercetin.[3][7] Similarly, quercetin-loaded PLGA nanoparticles increased relative oral bioavailability by 523% in one study.[9][10]
Q4: When analyzing blood samples, should I measure free quercetin or its metabolites?
A4: It is crucial to measure both. Quercetin is rapidly and extensively converted to its glucuronide and sulfate conjugates after absorption.[1][4] Measuring only the free quercetin aglycone will severely underestimate the total amount absorbed.[11][12] The standard practice is to treat plasma or blood samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent quercetin aglycone before quantification.[13]
Q5: I'm observing high variability in plasma concentrations between my test animals. Is this normal?
A5: Yes, high inter-subject variability in quercetin absorption and metabolism is a well-documented phenomenon.[1][14] This can be due to individual physiological differences in intestinal transport and metabolic enzyme activity. To mitigate this, it is important to use a sufficient number of animals per group to ensure statistical power and consider less stressful administration methods, like dietary incorporation, to reduce variability caused by gavage.[15]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable quercetin levels in plasma/blood after oral administration. | 1. Ineffective Formulation: The vehicle or formulation is not adequately improving solubility or protecting quercetin from metabolism. | Adopt a validated bioavailability-enhancing formulation such as a phytosome, nanoemulsion, or solid dispersion (see Table 1).[6][7] |
| 2. Analysis of Plasma Only: A significant portion of quercetin associates with the cellular components of blood. Analyzing only plasma can lead to underestimation. | Use whole blood for analysis to capture the total amount of absorbed quercetin.[11][12] | |
| 3. Failure to Account for Metabolites: Most absorbed quercetin is in a conjugated form (glucuronides/sulfates). | Prior to analysis, treat samples with β-glucuronidase and sulfatase enzymes to measure total quercetin (aglycone + conjugates).[13] | |
| 4. Insufficient Analytical Sensitivity: The concentration of quercetin may be below the detection limit of your analytical method. | Employ a highly sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16] | |
| Inconsistent results and high standard deviation within groups. | 1. Administration Stress: The stress of oral gavage can affect gastrointestinal motility and absorption, leading to variability. | Consider incorporating the quercetin formulation directly into the rodent chow. This method is less stressful and mimics human consumption patterns.[15] |
| 2. Natural Inter-individual Variation: Genetic and physiological differences between animals lead to variations in absorption and metabolism. | Increase the sample size (n) per experimental group to improve the statistical reliability of your pharmacokinetic data.[1][14] | |
| Precipitation or instability of the quercetin suspension before administration. | 1. Poor Solubility in Vehicle: this compound is practically insoluble in aqueous solutions. | Use appropriate vehicles like propylene glycol for administration.[17] For higher concentrations and stability, utilize formulations like nanoemulsions or crystalline solid dispersions.[6][9] |
Section 3: Data Presentation and Experimental Protocols
Data Presentation
Table 1: Summary of Quantitative Enhancements in Quercetin Bioavailability
| Formulation Strategy | Details | Relative Bioavailability Increase (Fold or %) | Model | Citation(s) |
| Nanoformulation | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | 523% (Relative Increase) | Rat | [9][10] |
| Phytosome | Quercetin-Phospholipid Complex (Quercetin Phytosome® / QuerceFit®) | ~20-fold (Plasma Cmax & AUC) | Human | [3][7] |
| LipoMicel® | Liquid Micelle Matrix | 7-fold (AUC at same dose) | Human | [1] |
| Lipid Agglomerates | Lipid-based Spherical Crystals | 3.69-fold | Rat | [18] |
| Solid Dispersion | Crystalline Solid Dispersion with PEG8000 | Significantly enhanced oral absorption | Rat | [6] |
| Encapsulation | Fenugreek Galactomannans and Lecithin | 62-fold (AUC) | Human | [19] |
Experimental Protocols
Protocol 1: General Method for Oral Gavage of Quercetin in Rodents
-
Formulation Preparation:
-
For a simple suspension, weigh the required amount of this compound and suspend it in a suitable vehicle (e.g., propylene glycol or a 0.5% carboxymethylcellulose solution).[17] Use a vortex mixer and sonicator to ensure a homogenous suspension immediately before administration.
-
For advanced formulations (e.g., nanoemulsions, phytosome suspensions), prepare according to the specific validated protocol for that formulation.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the gavage procedure for several days before the experiment to minimize stress.
-
Calculate the dose based on the animal's most recent body weight. Doses in literature vary widely, from 20 mg/kg to 100 mg/kg or higher for oral administration.[20]
-
Administer the formulation using a proper-sized, ball-tipped gavage needle to prevent injury. The volume should typically not exceed 10 mL/kg for mice.
-
-
Control Group:
-
The control group should receive the vehicle-only using the same volume and administration schedule as the treatment groups.[21]
-
Protocol 2: Pharmacokinetic Analysis of Total Quercetin in Rodent Whole Blood
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points after administration. A typical schedule includes a pre-dose (0 h) sample, followed by collections at 0.5, 1, 2, 4, 8, 12, and 24 hours.[1][22]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Stabilization and Storage:
-
Sample Preparation for Analysis:
-
Thaw whole blood samples on ice.
-
Perform a protein precipitation or solid-phase extraction to remove interfering substances.[23]
-
Enzymatic Hydrolysis: To measure total quercetin, incubate the extracted sample with a solution containing β-glucuronidase and sulfatase enzymes to convert quercetin metabolites back to quercetin aglycone.
-
-
Quantification by HPLC or LC-MS/MS:
-
Analyze the hydrolyzed sample using a validated reverse-phase HPLC-UV or LC-MS/MS method.[23][24][25]
-
Mobile Phase Example: A gradient of acetonitrile and acidified water (e.g., with 0.2% formic acid).[16]
-
Detection: UV detection is typically set around 370 nm.[23][24] Mass spectrometry offers higher sensitivity and specificity.[13]
-
Quantification: Calculate the concentration of quercetin in each sample against a standard calibration curve prepared with a quercetin standard.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents total drug exposure.[1]
-
Section 4: Visualizing Workflows and Pathways
References
- 1. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.itu.edu.tr [research.itu.edu.tr]
- 3. integrativepharmacology.com [integrativepharmacology.com]
- 4. The bioavailability, absorption, metabolism, and regulation of glucolipid metabolism disorders by quercetin and its important glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Improved Oral Absorption of Quercetin from Quercetin Phytosome®, a New Delivery System Based on Food Grade Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yihuipharm.com [yihuipharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of quercetin nanoformulation and in vivo evaluation using streptozotocin induced diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 15. Dietary Quercetin Reduces Chemotherapy-Induced Fatigue in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enhancement-of-quercetin-oral-bioavailability-by-self-nanoemulsifying-drug-delivery-system-and-their-quantification-through-ultra-high-performance-liquid-chromatography-and-mass-spectrometry-in-cerebral-ischemia - Ask this paper | Bohrium [bohrium.com]
- 17. Quercetin Blocks Airway Epithelial Cell Chemokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. View of ONE POT DEVELOPMENT OF LIPID-BASED QUERCETIN SPHERICAL AGGLOMERATES FOR BIOAVAILABILITY ENHANCEMENT: IN VITRO AND IN VIVO ASSESSMENTS | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]
- 19. researchgate.net [researchgate.net]
- 20. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Potential Role of this compound Against Carbon Tetrachloride Induced Oxidative Stress in Mice: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Quercetin Dihydrate in Aqueous Solutions
Welcome to the technical support center for quercetin dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound has very low solubility in water.[1][2][3] Precipitation is a common issue, especially at higher concentrations and neutral or acidic pH. The solubility is temperature-dependent, increasing with higher temperatures.[4][5][6][7]
Q2: I've noticed a color change in my quercetin solution over time. What is happening?
A2: A color change, typically a shift from yellow to brownish hues, is an indicator of quercetin degradation. This is often due to oxidation, a primary degradation pathway for quercetin in aqueous solutions, especially under alkaline conditions, exposure to light, and higher temperatures.[1][8][9]
Q3: What are the main factors that cause this compound to degrade in an aqueous solution?
A3: The main factors contributing to this compound degradation are:
-
pH: Quercetin is highly unstable in alkaline (basic) solutions (pH > 7).[1][8][9][10] Degradation is also observed in acidic conditions, though it is generally more stable than in alkaline media.[10]
-
Temperature: Elevated temperatures accelerate the degradation process.[7][11][12]
-
Light: Exposure to UV radiation (both UVA and UVB) can induce photodegradation.[1][13][14][15]
-
Oxygen: The presence of dissolved oxygen leads to oxidation.[16][17][18]
Q4: What are the primary degradation products of quercetin in aqueous solutions?
A4: The primary degradation products result from the oxidation and cleavage of the quercetin molecule. Common products include protocatechuic acid and phloroglucinol carboxylic acid.[7][16][17][19] In the presence of alcohols or in alkaline aqueous solutions, oxidation can also lead to the addition of a solvent molecule to the 2,3 double bond.[1][13]
Q5: Can the degradation of quercetin affect its biological activity?
A5: Yes, degradation alters the chemical structure of quercetin, which can impact its biological activity. However, some studies suggest that certain oxidation products of quercetin may also exhibit significant antioxidant activity.[20][21]
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation
-
Problem: this compound is not dissolving or is precipitating from the aqueous solution.
-
Possible Causes:
-
Concentration is above the solubility limit.
-
The pH of the solution is not optimal for solubility.
-
The temperature is too low.
-
-
Solutions:
-
Increase Temperature: Gently warming the solution can increase the solubility of this compound.[4][5][6][7]
-
Adjust pH: While quercetin degrades in alkaline conditions, slight adjustments might be possible depending on the experimental needs. For some applications, using a slightly alkaline solution (pH ≈ 9) can temporarily increase solubility, but be aware of the rapid degradation.[1]
-
Use Co-solvents: Consider using a co-solvent system, such as water with ethanol or DMSO, to increase solubility.[2]
-
Encapsulation: For formulation development, techniques like liposomal encapsulation or using cyclodextrins can enhance aqueous solubility and stability.[11]
-
Issue 2: Solution Discoloration and Degradation
-
Problem: The aqueous quercetin solution changes color, indicating degradation.
-
Possible Causes:
-
Exposure to light.
-
High pH of the solution.
-
Elevated storage temperature.
-
Presence of oxygen.
-
-
Solutions:
-
Protect from Light: Prepare and store quercetin solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[1][15]
-
Control pH: Maintain a slightly acidic to neutral pH if possible, as quercetin is more stable under these conditions compared to alkaline environments.[10]
-
Refrigerate: Store solutions at low temperatures (e.g., 4°C) to slow down the degradation rate.[11][22]
-
Deoxygenate Solutions: Purge the solvent with an inert gas like nitrogen or argon before dissolving the quercetin to minimize oxidation.
-
Add Antioxidants: The addition of antioxidants like ascorbic acid can help to retard the degradation of quercetin.[18]
-
Quantitative Data Summary
Table 1: Solubility of Quercetin and this compound in Water at Different Temperatures
| Temperature (°C) | Anhydrous Quercetin Solubility (g/L) | This compound Solubility (g/L) | Reference |
| 25 | 0.00215 | 0.00263 | [4][5][6] |
| 80 | - | ~0.00263 (similar to anhydrous) | [4][5][6] |
| 100 | - | - | |
| 140 | 0.665 | 1.49 | [4][5][6] |
Table 2: Effect of pH on Quercetin Stability
| pH | Stability | Observations | Reference |
| 2.0 | Low | 79.21% disintegration of standard quercetin solution. | [10] |
| 6.0 - 8.0 | Very Low | Stable for no longer than 4.5 hours, even at 4°C in the dark. | [11][23] |
| 6.8 | High | 99.57% stability of standard quercetin solution. | [10] |
| ~8-10 | Very Low | Rapid oxidation by air oxygen. | [16] |
| ~9 | Very Low | Degradation occurs in the dark. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Quercetin
This protocol is a general guideline for assessing the stability of quercetin under various stress conditions, based on ICH guidelines.[24][25]
-
Objective: To determine the degradation pathways of quercetin and to develop a stability-indicating analytical method.
-
Materials:
-
This compound
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3-40%
-
HPLC system with a UV or DAD detector
-
C18 column
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of quercetin in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix the quercetin stock solution with 0.1 N HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[25]
-
Alkaline Hydrolysis: Mix the quercetin stock solution with 0.1 N NaOH. Keep the solution at room temperature for a defined period, taking samples at regular intervals (e.g., 1, 2, 18, and 24 hours).[24]
-
Oxidative Degradation: Mix the quercetin stock solution with hydrogen peroxide (concentration can vary, e.g., 40%).[24][25] Keep the solution at room temperature and monitor over time.
-
Thermal Degradation: Heat the quercetin stock solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[25]
-
Photodegradation: Expose the quercetin stock solution to UV light in a photostability chamber.
-
Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it with the mobile phase. Analyze the samples using a validated HPLC method to quantify the remaining quercetin and identify degradation products.[22][26][27][28][29][30]
-
Protocol 2: HPLC Method for Quercetin Stability Analysis
This is an example of an HPLC method that can be adapted for quercetin analysis.
-
Objective: To quantify quercetin and its degradation products in a given sample.
-
Instrumentation:
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of quercetin at known concentrations to create a calibration curve.
-
Prepare the samples from the forced degradation study or other stability experiments.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the quercetin peak based on its retention time and the calibration curve.
-
Analyze for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Factors leading to Quercetin degradation.
Caption: Workflow for quercetin stability testing.
Caption: Quercetin's role in Nrf2-Keap1 pathway.
References
- 1. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound CAS#: 6151-25-3 [m.chemicalbook.com]
- 4. thetastingground.co.uk [thetastingground.co.uk]
- 5. Solubility and solution thermodynamic properties of quercetin and this compound in subcritical water [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin [mdpi.com]
- 16. Identification of the Products of Oxidation of Quercetin by Air Oxygen at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants [mdpi.com]
- 20. Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products [frontiersin.org]
- 22. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discover.library.noaa.gov [discover.library.noaa.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. impactfactor.org [impactfactor.org]
- 31. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming quercetin dihydrate precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of quercetin dihydrate in cell culture, focusing on overcoming its limited solubility and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound has very low aqueous solubility, which is a primary reason for its precipitation in cell culture media. Several factors can contribute to this issue:
-
Poor Solubility: Quercetin is a hydrophobic molecule, making it inherently difficult to dissolve in aqueous solutions like cell culture media.
-
pH of the Medium: Quercetin's stability and solubility are pH-dependent. It is more stable at an acidic pH and tends to degrade and auto-oxidize at neutral or alkaline pH, which is typical for most cell culture media (pH 7.2-7.4).
-
Concentration: High concentrations of quercetin will exceed its solubility limit in the medium, leading to precipitation.
-
Solvent Choice: The method used to dissolve quercetin before adding it to the medium is critical. Direct addition of quercetin powder to the medium will result in precipitation.
-
Temperature: Elevated temperatures can increase the degradation rate of quercetin.
-
Incubation Time: Over time, quercetin can degrade or precipitate out of the solution, especially under standard culture conditions (37°C, 5% CO2).
Q2: What is the recommended method for preparing a quercetin stock solution?
The most common and recommended method is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock is then diluted to the final working concentration in the cell culture medium.
-
Using DMSO: Dissolve quercetin in 100% DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). This stock can be stored at -20°C or -80°C, protected from light.
-
Using Ethanol: Ethanol can also be used as a solvent, with a reported solubility of approximately 2 mg/mL.
Important: Always prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation.
Q3: What is the maximum non-toxic concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). Many studies recommend a final DMSO concentration of 0.1% or 0.2%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the quercetin-treated cells.
Q4: Are there alternatives to DMSO for improving quercetin solubility?
Yes, several alternative methods can enhance quercetin's solubility and stability in culture media:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like quercetin, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin have been shown to be effective. This method can improve solubility, stability, and bioavailability.
-
Nanoparticle Encapsulation: Incorporating quercetin into nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles, micelles) can significantly improve its solubility, stability, and cellular uptake. Nano-formulations have shown more potent anticancer effects than free quercetin.
-
Mixed Solvency: This technique involves using a blend of solubilizers, such as hydrotropic agents (sodium citrate, urea) and co-solvents (propylene glycol, PEG), to enhance solubility.
-
Complexation with Serum Albumin: Bovine Serum Albumin (BSA), a common supplement in cell culture, can bind to quercetin, which may help stabilize it in the solution.
Troubleshooting Guide
Issue: Precipitate observed immediately after adding quercetin to the medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired working concentration of quercetin may exceed its solubility limit. Perform a dose-response experiment starting with lower concentrations (e.g., 10-120 µM) to determine the maximum soluble concentration under your specific conditions. |
| Inadequate Initial Dissolution | Quercetin was not fully dissolved in the stock solvent before dilution. Ensure the stock solution is clear before diluting it into the medium. Gentle warming or vortexing may be required. |
| "Salting Out" Effect | The stock solution was added too quickly to the medium, causing localized high concentrations and precipitation. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Incorrect Dilution Method | Diluting the DMSO stock with aqueous buffers like PBS before adding to the medium can cause precipitation. It is best to dilute the DMSO stock directly into the complete cell culture medium. |
Issue: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Chemical Instability and Degradation | Quercetin degrades at the physiological pH (7.2-7.4) and temperature (37°C) of cell culture. This can lead to the formation of insoluble degradation products. |
| 1. Adjust Medium pH: If your experiment allows, use a medium with a slightly more acidic pH (around 6.0-6.5), where quercetin is more stable. | |
| 2. Add Stabilizers: Including ascorbic acid in the culture medium can protect quercetin from auto-oxidation and improve its stability. | |
| 3. Reduce Incubation Time: If possible, shorten the treatment duration to minimize the time for degradation and precipitation. | |
| Interaction with Media Components | Components within the culture medium can affect quercetin's stability. For example, quercetin is known to be unstable in DMEM. |
| 1. Test Different Media: If feasible, compare quercetin's stability in different types of cell culture media. | |
| 2. Use Advanced Formulations: Consider using cyclodextrin complexes or nanoparticle formulations to protect quercetin from interactions with the medium. | |
| Serum Protein Binding | Quercetin can bind to proteins in fetal bovine serum (FBS), which can either stabilize it or, in some cases, lead to complex aggregation. |
| 1. Serum-Free Conditions: If the cell line permits, conduct experiments in serum-free or reduced-serum media, though this may alter cell behavior. | |
| 2. Consistent Serum Lot: Use the same lot of FBS for all related experiments to ensure consistency in protein binding effects. |
Data & Protocols
Solubility Data Summary
The solubility of quercetin can be significantly enhanced through various methods. The following table summarizes key quantitative data.
| Method/Solvent | Concentration/Conditions | Observed Solubility / Outcome | Reference |
| DMSO | - | ~30 mg/mL | |
| Ethanol | - | ~2 mg/mL | |
| DMSO:PBS (1:4, pH 7.2) | Diluted from DMSO stock | ~1 mg/mL | |
| Distilled Water | - | 0.1648 mg/mL | |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 4.35:1 mass ratio (HP-β-CD:Quercetin) | 90.5% encapsulation efficiency | |
| β-Cyclodextrin | 15 mM β-CD | 4.6-fold increase in aqueous solubility | |
| Rubusoside | 10% Rubusoside solution | 7.7 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Quercetin Working Solution using DMSO
-
Prepare Stock Solution:
-
Weigh out this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a desired high concentration (e.g., 60 mg/mL or ~200 mM).
-
Vortex or sonicate until the quercetin is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
Warm the cell culture medium to 37°C.
-
Thaw one aliquot of the quercetin DMSO stock solution.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your culture medium. Ensure the final DMSO concentration remains low (e.g., ≤ 0.2%).
-
While gently swirling the pre-warmed medium, add the calculated volume of quercetin stock solution drop-by-drop. This ensures rapid mixing and prevents localized precipitation.
-
Use the freshly prepared quercetin-containing medium immediately for your cell treatment.
-
-
Vehicle Control:
-
Prepare a control medium by adding the same volume of pure DMSO (without quercetin) to an equal volume of cell culture medium. This will be used to treat the control group of cells.
-
Workflow for Preparing Quercetin Solution
Troubleshooting poor dissolution of quercetin dihydrate powder
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quercetin dihydrate powder.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A: this compound has very low solubility in water and aqueous buffers.[1][2] Direct dissolution in aqueous media is often unsuccessful. The recommended procedure is to first dissolve the powder in an organic solvent and then dilute this stock solution into your aqueous buffer of choice.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO) is highly effective for creating concentrated stock solutions.[1][2]
-
Ethanol and Methanol can also be used, although they may not achieve the same high concentrations as DMSO.[1][3]
See the "Experimental Protocols" section below for a detailed method on preparing a stock solution and diluting it for your experiments.
Q2: I dissolved this compound in DMSO, but a precipitate formed immediately after I added it to my aqueous cell culture medium. How can I prevent this?
A: This is a common issue known as "precipitation upon dilution" and occurs because the final concentration of quercetin in the aqueous medium exceeds its solubility limit. Here are several steps to resolve this:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of quercetin in your medium.
-
Increase the Co-solvent Percentage: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential toxicity to cells (typically <0.5% v/v is recommended for cell-based assays).
-
Method of Addition: Add the DMSO stock solution to the aqueous medium drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized supersaturation and precipitation.
-
Gentle Warming: Gently warming the aqueous medium (e.g., to 37°C) can increase the solubility of quercetin.[4][5][6] However, be cautious as prolonged exposure to heat can degrade the compound.[4]
-
pH Adjustment: Quercetin solubility increases in alkaline conditions.[7] If your experimental design allows, increasing the pH of the buffer may improve solubility.
Q3: I am struggling to dissolve this compound in ethanol, even at moderate concentrations. Why is this happening and how can I fix it?
A: While quercetin is soluble in ethanol, achieving high concentrations can be difficult, and undissolved particles may remain.[3][8]
-
Use Absolute Ethanol: Anhydrous (absolute) ethanol is often more effective than aqueous ethanol solutions (e.g., 70-80% ethanol).[3]
-
Apply Sonication: Place your solution in an ultrasonic bath. This uses high-frequency sound waves to agitate the particles and facilitate dissolution. A 5-30 minute sonication can significantly improve results.[3]
-
Gentle Heating: As with aqueous solutions, gently warming the ethanol can help, but avoid boiling.
-
Check Purity: Insoluble particles may sometimes be impurities. If issues persist, consider filtering the solution through a 0.22 µm syringe filter to remove any undissolved material after attempting to dissolve the compound.[8]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes how to prepare a 67 mg/mL (~200 mM) stock solution.
Materials:
-
This compound Powder (MW: 338.27 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound powder in a fume hood and place it into a sterile vial.
-
Add the required volume of DMSO to achieve the target concentration. For example, to make 1 mL of a 67 mg/mL solution, add 67 mg of this compound to 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If full dissolution is not achieved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear and yellow.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (from DMSO Stock)
Methodology:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Warm your aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature (e.g., 37°C).
-
Determine the volume of stock solution needed for your final concentration. Example: To make 10 mL of a 100 µM working solution from a 200 mM stock, you would need 0.5 µL of the stock.
-
While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop.
-
Ensure the final DMSO concentration remains non-toxic for your application (e.g., below 0.5%).
-
Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of quercetin for more than one day.[2]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in various common solvents?
A: The solubility of this compound varies significantly depending on the solvent. It is practically insoluble in water but shows good solubility in organic solvents like DMSO and ethanol.[1][9]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 67 | 198.06 | [1] |
| DMSO | 30 | ~88.7 | [2] |
| Ethanol | 21 | 62.08 | [1] |
| Ethanol | 2 | ~5.9 | [2] |
| Water (25°C) | Insoluble (<1) | - | [1] |
| Water (25°C) | 0.00263 g/L | ~0.0078 | [4][5] |
| DMSO:PBS (1:4, pH 7.2) | ~1 | ~2.96 | [2] |
Note: Solubility values can vary slightly between different sources and batches of the compound.[1]
Q2: How do temperature and pH impact the solubility of this compound?
A: Both temperature and pH have a significant effect on the solubility of this compound.
-
Temperature: The aqueous solubility of this compound increases exponentially with a rise in temperature.[6] At temperatures of 100°C and above, its solubility is 1.5 to 2.5 times higher than that of anhydrous quercetin.[4][5][6]
-
pH: Quercetin is more soluble in alkaline (higher pH) solutions compared to acidic (lower pH) ones.[7]
Table 2: Effect of Temperature on the Aqueous Solubility of this compound
| Temperature (°C) | Aqueous Solubility (g/L) | Reference |
| 25 | 0.00263 | [4][5] |
| 80 | Similar to anhydrous form | [4][5][6] |
| 100 | Significantly Increased | [4][5] |
| 140 | 1.49 | [4][5] |
Q3: Are there advanced methods to improve the aqueous dissolution of quercetin?
A: Yes, for applications requiring higher aqueous concentrations, such as in vivo formulations, several advanced techniques are being explored:
-
Solid Dispersions: Creating a solid dispersion of quercetin with a water-soluble polymer matrix like hydroxypropyl methyl cellulose (HPMC) can enhance its solubility and dissolution rate.[10]
-
Nanonization: Reducing the particle size of quercetin to the nanoscale creates nanocrystals. This increases the surface area, which can lead to improved saturation solubility and a faster dissolution profile.[11]
-
Co-crystals: Forming co-crystals of quercetin with other molecules can alter its physicochemical properties, potentially improving solubility.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
Caption: Key signaling pathways modulated by quercetin.[12][13][14][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thetastingground.co.uk [thetastingground.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of the Quercetin Nanoemulsion Technique Using Various Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 6151-25-3 [m.chemicalbook.com]
- 10. thaiscience.info [thaiscience.info]
- 11. jespublication.com [jespublication.com]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
Preventing degradation of quercetin dihydrate during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of quercetin dihydrate during sample preparation for experimental assays.
Troubleshooting Guide
This section addresses common issues encountered during this compound sample preparation.
Issue 1: Low or inconsistent quercetin concentration in prepared samples.
-
Question: My final sample shows a lower than expected concentration of quercetin, or the concentration varies between replicates. What could be the cause?
-
Answer: This issue often points to degradation during sample preparation. Quercetin is sensitive to several factors that can lead to its breakdown. Consider the following potential causes and solutions:
-
pH of the solution: Quercetin is unstable and degrades in neutral to alkaline solutions (pH > 7).[1][2][3] Ensure your solvents and buffers are neutral or slightly acidic. For HPLC analysis, acidifying the mobile phase with formic acid or acetic acid is a common practice to enhance stability.[4]
-
Exposure to light: Quercetin is photosensitive and can degrade upon exposure to light.[2] Always prepare and store quercetin solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5]
-
Elevated temperature: Higher temperatures accelerate the degradation of quercetin.[1][2][3] Prepare samples on ice or at room temperature and avoid heating unless absolutely necessary for your protocol. For long-term storage, keep samples at 4°C.[5][6]
-
Oxidation: Quercetin is prone to oxidation, especially in the presence of oxygen and metal ions.[7] Use freshly prepared solutions and consider degassing your solvents. The addition of antioxidants like ascorbic acid can help mitigate oxidation.
-
Solvent choice: The type of solvent can impact quercetin's stability. While soluble in ethanol, methanol, and DMSO, its stability can vary.[8][9] For cell culture experiments, be aware that quercetin is unstable in DMEM at 37°C.[1][10]
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Question: I am seeing extra peaks in my HPLC/UPLC chromatogram that are not present in my standard. What are these, and how can I prevent them?
-
Answer: These additional peaks are likely degradation products of quercetin. To identify and prevent their formation, follow these steps:
-
Identify the degradation products: If you have access to mass spectrometry (MS), you can identify the molecular weights of the compounds corresponding to the unknown peaks to confirm they are quercetin degradation products.
-
Review your sample preparation workflow: Pinpoint any steps where the sample might be exposed to the degradation factors mentioned in Issue 1 (high pH, light, heat, oxygen).
-
Optimize your analytical method: Ensure your HPLC/UPLC method is optimized for quercetin analysis. This includes using an appropriate column (e.g., C18) and a mobile phase that promotes stability, such as one containing a small percentage of acid.
-
Issue 3: Poor solubility of this compound.
-
Question: I am having trouble dissolving this compound in my desired solvent. How can I improve its solubility without causing degradation?
-
Answer: this compound has low water solubility.[11] To improve solubility:
-
Use organic solvents: Quercetin is more soluble in organic solvents like DMSO, ethanol, and methanol.[9] For aqueous solutions, a common practice is to first dissolve the quercetin in a small amount of DMSO and then dilute it with the aqueous buffer.
-
Sonication: Brief sonication can aid in dissolving quercetin. However, monitor the temperature of the water bath to prevent heating and subsequent degradation.
-
Avoid high pH: Do not attempt to increase solubility by raising the pH, as this will cause rapid degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation? A1: The main factors contributing to this compound degradation are:
-
High pH (alkaline conditions): Quercetin is highly unstable in alkaline environments.[1][2][3]
-
Elevated Temperature: Increased temperatures accelerate the rate of degradation.[1][2][3]
-
Light Exposure: Quercetin is sensitive to light and can undergo photodegradation.[2]
-
Oxidation: As a potent antioxidant, quercetin is susceptible to oxidation.[7]
Q2: What is the optimal pH for storing quercetin solutions? A2: Quercetin solutions are most stable in acidic conditions (pH < 7). For long-term stability, a slightly acidic pH is recommended. In cell culture experiments, quercetin was found to be stable in DMEM at a pH of 6.[1]
Q3: What are the recommended storage conditions for this compound powder and solutions? A3:
-
Powder: Store this compound powder in a tightly sealed container in a cool, dark, and dry place. Recommended storage temperature is 4°C.[5]
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them at 4°C in light-protected containers (e.g., amber vials).[6] For solutions in aqueous buffers, it is not recommended to store them for more than one day.
Q4: Which solvents are best for preparing quercetin solutions? A4: this compound has good solubility in ethanol, methanol, and dimethyl sulfoxide (DMSO).[9] The choice of solvent will depend on the specific application. For cell culture, DMSO is commonly used to prepare a stock solution, which is then diluted in the culture medium.
Q5: How can I minimize quercetin degradation during cell culture experiments? A5:
-
Prepare a concentrated stock solution of quercetin in DMSO.
-
Add the stock solution to the cell culture medium immediately before treating the cells to minimize the time quercetin is in the neutral pH of the medium at 37°C.
-
Consider the stability of quercetin in your specific culture medium, as it is known to be unstable in DMEM at 37°C.[1][10] The presence of ascorbic acid has been shown to improve its stability in cell culture.[10]
Data Presentation
Table 1: Stability of Quercetin under Different pH and Temperature Conditions.
| pH | Temperature | Stability Notes | Reference |
| 6.0 | 4°C | Stable for at least 4.5 hours in the dark. | [1] |
| 7.4 | 4°C | Unstable, degradation observed within 4.5 hours even in the dark. | [1] |
| 8.0 | 4°C | Highly unstable, rapid degradation. | [1] |
| 6.0 | 25°C | Degradation is faster than at 4°C. | [2] |
| 7.4 | 25°C | Significant degradation observed. | [2] |
| >7 | Ambient | Prone to autooxidation, especially at alkaline pH. |
Table 2: Recommended Solvents for this compound.
| Solvent | Solubility Notes | Reference |
| DMSO | High solubility. Commonly used for preparing stock solutions for in vitro assays. | [9] |
| Ethanol | Good solubility. | [9] |
| Methanol | Good solubility. Often used as a solvent for extraction and in HPLC mobile phases. | [12] |
| Water | Poor solubility. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the required amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the this compound is completely dissolved. If necessary, sonicate briefly in a room temperature water bath.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Sample Preparation for HPLC Analysis
-
Extraction (if from a solid matrix):
-
Extract the sample with a suitable solvent such as methanol or ethanol. Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any solid debris.
-
-
Dilution:
-
Dilute the supernatant or your quercetin solution with the mobile phase to a concentration within the linear range of your calibration curve.
-
-
Filtration:
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately using an HPLC system with a C18 column and a mobile phase containing a weak acid (e.g., 0.1% formic acid) to ensure stability.
-
Visualizations
Caption: Workflow for preparing and handling this compound samples.
Caption: Factors leading to the degradation of this compound.
References
- 1. academicjournals.org [academicjournals.org]
- 2. openpub.fmach.it [openpub.fmach.it]
- 3. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effect on quercetin antioxidant capacity [air.uniud.it]
- 9. daneshyari.com [daneshyari.com]
- 10. stability-of-quercetin-in-dmem-and-cell-culture-with-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
Technical Support Center: Quercetin Dihydrate In Vivo Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to increasing the in vivo half-life of quercetin dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's short in vivo half-life?
This compound has a very short half-life due to its low oral bioavailability and rapid, extensive first-pass metabolism.[1][2][3] After oral administration, it is quickly converted into metabolites such as glucuronides and sulfates by Phase II enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases) primarily in the small intestine and liver.[4][5] These metabolites are more polar and are rapidly excreted from the body, limiting the systemic exposure to the active quercetin aglycone.[4] Intravenous injection of quercetin shows a rapid decay, with a terminal half-life of about 2.4 hours in humans.[4]
Caption: Metabolic pathway of oral quercetin leading to rapid excretion.
Q2: What are the main strategies to increase quercetin's in vivo half-life?
The primary strategies focus on protecting quercetin from premature metabolism and enhancing its absorption. These include:
-
Nanoformulations: Encapsulating quercetin in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles.[1] This approach shields quercetin from metabolic enzymes in the gut and liver and can improve its solubility and absorption.[6]
-
Co-administration with Enzyme Inhibitors: Administering quercetin with compounds that inhibit its metabolic enzymes. Piperine, an alkaloid from black pepper, is a well-known bioavailability enhancer that can improve the therapeutic potential of quercetin.[7][8] Other enzyme inhibitors like ketoconazole have also been shown to significantly increase quercetin's bioavailability by delaying its elimination.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin - Wikipedia [en.wikipedia.org]
- 5. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Neuroprotective potential of Quercetin in combination with piperine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin along with piperine prevents cognitive dysfunction, oxidative stress and neuro-inflammation associated with mouse model of chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing variability in quercetin dihydrate experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving quercetin dihydrate.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my experiments with this compound?
A1: Variability in this compound experiments often stems from its inherent physicochemical properties. Key factors include its low aqueous solubility, instability under certain conditions (e.g., light, heat, alkaline pH), and the existence of different crystalline forms (hydrates and polymorphs) with distinct properties.[1][2][3][4]
Q2: What is the best solvent to dissolve this compound?
A2: this compound has poor solubility in water.[1][2] Organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[5] For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.[5] Be aware that the final concentration of the organic solvent should be compatible with your experimental system.
Q3: How should I store my this compound stock solutions?
A3: Quercetin solutions can be unstable. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in organic solvents like DMSO should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[6][7] Aqueous solutions are not recommended for storage for more than one day.[5]
Q4: Can the pH of my experimental medium affect my results?
A4: Yes, pH is a critical factor. Quercetin is highly unstable in alkaline solutions (pH > 7) and can undergo autoxidation and degradation.[8][9][10] Its antioxidant activity is also pH-dependent, with a significant increase in reactivity at near-neutral pH compared to acidic conditions.[11]
Q5: What are the different forms of quercetin, and do they matter?
A5: Quercetin can exist in anhydrous, monohydrate, and dihydrate forms, as well as different polymorphs.[3][4] These forms can have different solubilities and thermal stabilities, which can contribute to experimental variability.[4] It is important to know the specific form of this compound you are using and to be consistent across experiments.
Troubleshooting Guides
Issue 1: Low or Variable Solubility
Symptoms:
-
Precipitation observed in stock solutions or upon dilution into aqueous media.
-
Inconsistent biological activity or analytical readings.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Use an appropriate organic solvent for the initial stock solution, such as DMSO or ethanol.[5] For aqueous working solutions, first dissolve in a small volume of the organic solvent and then dilute. |
| Precipitation upon Dilution | Ensure the final concentration of the organic solvent is low enough to be tolerated by the experimental system but high enough to maintain quercetin solubility. Perform serial dilutions. |
| Incorrect pH | Adjust the pH of the aqueous medium. Quercetin solubility can be pH-dependent.[6] Note that stability is compromised at alkaline pH.[8][9] |
| Low Temperature | Gently warm the solution or use sonication to aid dissolution.[12] However, be cautious as excessive heat can cause degradation.[13] |
| Particle Size/Crystal Form | The physical form of the this compound powder can affect its dissolution rate.[2] Be consistent with the source and batch of the compound. |
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of biological activity over time.
-
Color change in the solution (e.g., turning yellow/brown).
-
Appearance of unexpected peaks in analytical chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Exposure to Light | Protect solutions from light by using amber vials or covering containers with aluminum foil. Quercetin is known to be photodegradable.[14][15][16] |
| High Temperature | Avoid excessive heating during dissolution and store stock solutions at appropriate low temperatures.[13] |
| Alkaline pH | Maintain a neutral or slightly acidic pH in your experimental setup whenever possible. Quercetin degrades in alkaline conditions.[8][9][10] |
| Oxidation in Cell Culture Media | Quercetin can be unstable in cell culture media like DMEM.[17][18] Consider adding stabilizing agents like ascorbic acid and prepare fresh media containing quercetin immediately before use.[17] |
| Interaction with Other Components | Be aware of potential interactions with other components in your experimental system that could lead to degradation.[19] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to the powder.
-
Solubilization: Vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.[12]
-
Storage: If not for immediate use, store the stock solution in an amber vial at -20°C or -80°C. Minimize freeze-thaw cycles.
Protocol 2: DPPH Radical Scavenging Assay
This protocol provides a general outline for assessing the antioxidant activity of quercetin.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of your this compound stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each quercetin dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution but no quercetin.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each quercetin concentration. The IC50 value (the concentration of quercetin that scavenges 50% of the DPPH radicals) can then be determined.[20][21][22]
Visualizations
Caption: Factors contributing to variability in this compound experiments.
Caption: A troubleshooting workflow for addressing inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. The Antioxidant Activity of Quercetin in Water Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the Thermodynamic Thermal Properties of Quercetin and Similar Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. stability-of-quercetin-in-dmem-and-cell-culture-with-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 18. academicjournals.org [academicjournals.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Quercetin dihydrate formulation with cyclodextrins to improve solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the formulation of quercetin dihydrate with cyclodextrins to enhance solubility.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Solubility Enhancement | - Inappropriate cyclodextrin (CD) type.- Suboptimal quercetin-to-CD molar ratio.- Inefficient complexation method.- pH of the medium is not optimal. | - Screen different CD derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) often show higher complexation efficiency than native β-cyclodextrin due to their higher aqueous solubility.[1][2][3]- Perform a phase solubility study to determine the optimal molar ratio, which is frequently found to be 1:1.[4][5][6][7][8]- Compare different preparation methods such as solvent evaporation, kneading, and freeze-drying. The solvent evaporation method often yields higher solubility enhancement.[4][9]- The ionized form of quercetin at higher pH may lead to less stable complexes.[6] Consider conducting complexation at a slightly acidic pH (e.g., pH 3.0) to favor the unionized form of quercetin.[10] |
| Poor Complexation Efficiency / Low Drug Loading | - Incomplete inclusion of quercetin in the CD cavity.- Use of a single solvent that does not facilitate interaction.- Low yield from the preparation method. | - Increase stirring time and/or temperature during complexation to facilitate the inclusion process. A factorial design can help optimize these parameters.[6][7]- Employ a binary solvent system (e.g., water-ethanol) to first dissolve the quercetin before adding it to the aqueous CD solution.[11]- For methods like spray-drying, low quercetin concentration in the final product can be an issue. Physical mixing is a simpler alternative that can yield a higher percentage of quercetin in the final product.[6][7] |
| Inconsistent Results in Characterization (DSC, XRD, FTIR) | - Presence of uncomplexed quercetin or CD in the final product.- Inadequate drying of the complex.- Physical mixture vs. true inclusion complex. | - Ensure thorough mixing and optimal conditions during preparation.- Ensure the complex is completely dry before analysis, as residual solvent can interfere with the results.- Analyze the physical mixture of quercetin and CD alongside the prepared complex. A true inclusion complex will show the disappearance or shifting of characteristic peaks of quercetin in DSC and XRD analyses, indicating its amorphous state within the CD cavity.[8][12][13] |
| Precipitation of the Complex from Solution | - Exceeding the solubility limit of the complex itself.- Unfavorable stability constant (Ks). | - Ensure the concentration of the CD is sufficient to maintain the quercetin in solution, as determined by the phase solubility diagram.[6]- A stability constant between 50 and 5000 M⁻¹ is generally considered suitable for improving solubility and stability.[4] If the constant is too high or too low, consider a different type of cyclodextrin. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
Q1: Which type of cyclodextrin is best for improving quercetin solubility?
A1: While β-cyclodextrin (β-CD) is commonly used, its derivatives often provide better results. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are generally more effective due to their higher aqueous solubility and less toxicity compared to β-CD.[1][2][3] The choice may also depend on the specific application and desired formulation properties.
Q2: What is the most effective method for preparing quercetin-cyclodextrin inclusion complexes?
A2: Several methods can be used, including physical mixing, kneading, solvent evaporation, and freeze-drying.[4][6] The solvent evaporation method has been reported to produce the highest solubility of quercetin with β-cyclodextrin.[4][9] However, the optimal method can vary depending on the specific cyclodextrin used and the desired scale of production.
Q3: What is the typical molar ratio of quercetin to cyclodextrin?
A3: Phase solubility studies frequently indicate the formation of a 1:1 molar inclusion complex between quercetin and various cyclodextrins.[4][5][6][7][8]
Q4: Does the pH of the medium affect complex formation?
A4: Yes, pH can influence the ionization state of quercetin. The ionized form of quercetin is more hydrophilic and may form less stable complexes with the hydrophobic cyclodextrin cavity.[6] Some studies have found that complexation at an acidic pH can be beneficial.[10]
Characterization and Analysis
Q5: How can I confirm the formation of an inclusion complex?
A5: The formation of an inclusion complex can be confirmed using several analytical techniques:
-
Differential Scanning Calorimetry (DSC): The endothermic peak of quercetin should disappear or shift in the thermogram of the complex.[8][12]
-
X-ray Diffractometry (XRD): The characteristic crystalline peaks of quercetin should be absent in the diffractogram of the complex, indicating a conversion to an amorphous state.[12][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of quercetin, such as the stretching vibrations of its functional groups, can indicate interaction with the cyclodextrin.[8][13]
-
Proton Nuclear Magnetic Resonance (¹H NMR): Chemical shifts of the protons of both quercetin and the cyclodextrin can provide evidence of inclusion.[14]
Q6: What is a phase solubility study and what information does it provide?
A6: A phase solubility study is used to investigate the interaction between a poorly soluble drug (quercetin) and a complexing agent (cyclodextrin) in a solution. It involves measuring the solubility of quercetin at various concentrations of the cyclodextrin. The resulting plot helps determine the stoichiometry of the complex (e.g., 1:1) and the apparent stability constant (Ks).[4][6][8] An AL-type linear plot is characteristic of the formation of a soluble 1:1 complex.[4][6]
Performance and Application
Q7: How much can the solubility of quercetin be increased?
A7: The extent of solubility enhancement depends on the type of cyclodextrin and the preparation method. For example, with β-cyclodextrin, a 4.6-fold increase has been reported.[6][7] With modified cyclodextrins like HP-β-CD, the increase can be significantly higher, with reports of up to a 50-fold increase.[15]
Q8: Does complexation affect the biological activity of quercetin?
A8: Yes, by improving solubility and stability, complexation with cyclodextrins can enhance the biological activity of quercetin, such as its antioxidant and antibacterial properties.[14][16]
Quantitative Data Summary
Table 1: Solubility Enhancement of Quercetin with Various Cyclodextrins
| Cyclodextrin Type | Preparation Method | Molar Ratio (Quercetin:CD) | Solubility Enhancement (Fold Increase) | Reference |
| β-CD | Aqueous Solution | 1:1 | 4.6 | [6][7] |
| β-CD | Physical Mixture | 1:1 | 2.2 | [6][7] |
| HP-β-CD | Not Specified | Not Specified | 14 - 50 | [15] |
| Me-β-CD | Not Specified | Not Specified | 7 - 40 | [15] |
| SBE-β-CD | Not Specified | Not Specified | Higher than HP-β-CD and M-β-CD | [2] |
Table 2: Stability Constants (Ks) for Quercetin-Cyclodextrin Complexes
| Cyclodextrin Type | Stoichiometry | Stability Constant (Ks) M⁻¹ | Reference |
| β-CD | 1:1 | 321 | [4] |
| β-CD | 1:1 | 230 | [6][7] |
| β-CD | 1:1 | 402 | [8] |
| HP-β-CD | 1:1 | 532 | [8] |
Experimental Protocols
Phase Solubility Study
Objective: To determine the stoichiometry and stability constant of the quercetin-cyclodextrin complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of this compound to each cyclodextrin solution in sealed containers.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) until equilibrium is reached.[6]
-
After equilibration, centrifuge the samples to separate the undissolved quercetin.
-
Filter the supernatant through a 0.45 µm filter.
-
Determine the concentration of dissolved quercetin in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its maximum wavelength (e.g., 372 nm).[4][6]
-
Plot the concentration of dissolved quercetin against the concentration of the cyclodextrin.
-
Calculate the stability constant (Ks) from the slope and intercept of the linear portion of the plot using the Higuchi-Connors equation: Ks = slope / (S₀ * (1 - slope)), where S₀ is the intrinsic solubility of quercetin.[6]
Preparation of Inclusion Complex by Solvent Evaporation
Objective: To prepare a solid quercetin-cyclodextrin inclusion complex.
Methodology:
-
Dissolve a specific amount of this compound in a suitable organic solvent, such as methanol or ethanol.[4][10]
-
In a separate container, dissolve the chosen cyclodextrin in distilled water.
-
Slowly add the quercetin solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring for a defined period (e.g., overnight) at a controlled temperature to allow for complex formation.[9]
-
Remove the organic solvent and water using a rotary evaporator at an elevated temperature (e.g., 60°C).[12]
-
Collect the resulting solid powder.
-
Further dry the powder in an oven or desiccator to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
In Vitro Dissolution Study
Objective: To evaluate the dissolution rate of quercetin from the prepared complex compared to the pure drug.
Methodology:
-
Use a USP Type II (paddle) dissolution apparatus.
-
The dissolution medium is typically 900 mL of distilled water or a buffered solution, maintained at 37 ± 0.5°C.[4]
-
Add an amount of the quercetin-cyclodextrin complex equivalent to a specific dose of quercetin (e.g., 20 mg) to the dissolution vessel.[4]
-
Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).[4][12]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.
-
Filter the samples and analyze the concentration of dissolved quercetin using a suitable analytical method like UV-Vis spectrophotometry.[4]
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Visualizations
Caption: Workflow for Quercetin-CD Complex Formulation and Evaluation.
Caption: Quercetin's Activation of the Nrf2 Antioxidant Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Quercetin and Curcumin Combination on Signal Transduction Pathways in Chronic Myeloid Leukemia Cells [mdpi.com]
- 4. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 13. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Quercetin Dihydrate vs. Anhydrous Quercetin: A Comparative Guide on Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, has garnered significant attention for its antioxidant, anti-inflammatory, and potential therapeutic properties. It is commercially available in two primary forms: quercetin dihydrate and anhydrous quercetin. The fundamental difference lies in the presence of two water molecules in the crystalline structure of the dihydrate form, which are absent in the anhydrous form. This structural variance has implications for the solubility and, consequently, the oral bioavailability of quercetin, a critical factor for its efficacy in vivo. This guide provides an objective comparison of these two forms, supported by available experimental data, to aid researchers in selecting the appropriate form for their studies.
Quantitative Bioavailability Parameters: An Indirect Comparison
Direct comparative clinical studies on the bioavailability of this compound versus anhydrous quercetin are scarce in published literature. However, by examining data from separate studies, we can draw an indirect comparison of their pharmacokinetic profiles. It is crucial to note that the following data are from different studies with distinct methodologies and subject populations, and therefore, should be interpreted with caution.
| Form | Dosage | Formulation | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) | AUC (Area Under the Curve) | Study |
| Anhydrous Quercetin | 500 mg | Suspension | 354.4 ± 87.6 µg/L[1][2] | 4.7 h[1][2] | Not Reported | Kaushik et al. (2012)[1][2] |
| This compound | 71 µmol (~21.4 mg) | Capsule | Not Reported | Not Reported | 62.0 ± 12.0 µmol·min∙L⁻¹[3] | Petersen et al. (2016)[3] |
Note: The significant differences in dosage and reported parameters between the two studies highlight the need for a direct, head-to-head clinical trial to definitively compare the bioavailability of anhydrous and dihydrate forms of quercetin.
Theoretically, the presence of water molecules in this compound is suggested to enhance its water solubility compared to the anhydrous form. This improved solubility could potentially lead to a faster dissolution rate in the gastrointestinal tract and, consequently, enhanced absorption. Conversely, the higher concentration of the active flavonoid per unit weight in anhydrous quercetin might be advantageous in certain formulation types, particularly lipid-based delivery systems.
Experimental Protocols: A Generalized Bioavailability Study
The following outlines a generalized experimental protocol for a human clinical trial designed to assess the oral bioavailability of a quercetin formulation. This protocol is a composite based on common methodologies observed in pharmacokinetic studies of flavonoids.
1. Study Design: A randomized, crossover study is the preferred design to minimize inter-individual variability.
2. Subjects: A cohort of healthy human volunteers is recruited. The number of subjects should be sufficient to provide statistical power.
3. Investigational Product Administration:
-
Dosage: A standardized dose of the quercetin formulation (e.g., 500 mg) is administered orally.
-
Administration: The formulation is typically administered with a standardized volume of water after an overnight fast.
4. Blood Sampling:
-
Timepoints: Blood samples are collected at pre-determined intervals, for instance: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Analytical Method:
-
Sample Preparation: Plasma samples undergo solid-phase extraction to isolate quercetin and its metabolites.
-
Quantification: The concentration of quercetin and its major metabolites in the plasma extracts is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
6. Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: The maximum observed plasma concentration of quercetin.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to quercetin over time, calculated using the trapezoidal rule.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in quercetin research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a bioavailability study and the key anti-inflammatory signaling pathways modulated by quercetin.
Caption: A typical workflow for a human clinical trial assessing the bioavailability of quercetin.
Caption: Quercetin's inhibition of the NF-κB signaling pathway to reduce inflammation.
Conclusion
The choice between this compound and anhydrous quercetin for research and development purposes is not straightforward due to the lack of direct comparative bioavailability data. While theoretical considerations suggest potential advantages for the dihydrate form in aqueous environments, the anhydrous form may be more suitable for lipid-based formulations. The provided data, though from separate studies, offer a preliminary glimpse into their pharmacokinetic profiles. Future head-to-head clinical trials are imperative to definitively establish the relative bioavailability of these two forms. Researchers should carefully consider their specific formulation and experimental design when selecting between this compound and anhydrous quercetin.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Comparison of quercetin pharmacokinetics following oral supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of quercetin in humans and the influence of food matrix comparing quercetin capsules and different apple sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin Dihydrate: An In Vivo Examination of its Anti-Inflammatory Efficacy
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of quercetin dihydrate against alternative anti-inflammatory agents. The following sections detail experimental data, protocols, and mechanistic pathways to support an objective evaluation of its therapeutic potential.
Quercetin, a naturally occurring flavonoid, has demonstrated potent anti-inflammatory properties in a variety of preclinical studies. Its dihydrate form is a common supplement and investigational compound. This guide synthesizes findings from multiple in vivo studies to validate its anti-inflammatory effects and benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy of this compound in Animal Models of Inflammation
Quercetin has been evaluated in several well-established in vivo models of inflammation, demonstrating significant reductions in key inflammatory markers. The following tables summarize the quantitative data from these studies, comparing the effects of quercetin with control groups and standard anti-inflammatory drugs.
Carrageenan-Induced Paw Edema
This model induces acute inflammation, characterized by swelling (edema), and is commonly used to screen for the efficacy of anti-inflammatory drugs.
| Treatment Group | Dose | Paw Edema Inhibition (%) | Key Findings |
| Quercetin | 10 mg/kg | Significant reduction in paw edema | Suppressed the production of inflammatory mediators including TNF-α, RANTES, and MIP-2.[1][2] |
| Quercetin | 20 mg/kg | 45.95% | Showed moderate activity in reducing dextran-induced paw edema. |
| Quercetin | 10 - 100 mg/kg | Dose-dependent suppression | Suppressed exudate volume, protein amount, and cell counts in the exudates.[1] |
| Indomethacin (Standard) | 10 mg/kg | Standard reference | Used as a positive control for anti-inflammatory activity. |
| Diclofenac (Standard) | - | Standard reference | The combination of quercetin and rutin showed efficacy nearly equal to diclofenac in reducing paw edema.[3] |
| Celecoxib (Standard) | 10 mg/kg | Significant reduction | Quercetin did not diminish the anti-inflammatory effect of celecoxib.[4][5] |
Lipopolysaccharide (LPS)-Induced Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking bacterial infection.
| Treatment Group | Dose | Effect on Inflammatory Cytokines | Key Findings |
| Quercetin | 10 mg/kg | Significantly reduced TNF-α, IL-6, and IL-1β | Inhibited the TLR4/NF-κB signaling pathway. |
| Quercetin | 50 mg/kg | Significantly reduced serum levels of IL-1β and IL-18 | Ameliorated acute lethal sepsis in mice. |
| Quercetin | 10, 20, 40, 80 mg/kg | Significantly reduced scratching bouts | Anti-pruritic effect enhanced by L-NAME and 7-NI. |
| Quercetin | 20 µM (in vitro) | Suppressed IL-1β, MCP-1, and COX-2 expression | Demonstrated dose-dependent anti-inflammatory effects.[6] |
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics the pathology of inflammatory bowel disease (IBD), characterized by inflammation and damage to the colon.
| Treatment Group | Dose | Effect on Colitis Severity | Key Findings |
| Quercetin | 500 ppm (dietary) | Alleviated DSS-induced colitis | Strengthened intestinal integrity and modulated key inflammatory pathways.[7] |
| Quercetin | - | Reduced histological damage | Lowered the histopathological score in the colon.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and quercetin-treated groups at various doses (e.g., 10, 20, 50 mg/kg).
-
Administration: this compound or the reference drug is administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
LPS-Induced Endotoxemia in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Groups: Mice are randomized into a control group (saline), an LPS group, and quercetin-treated groups (e.g., 10, 50 mg/kg).
-
Administration: this compound is administered intraperitoneally 30 minutes before LPS injection.
-
Induction of Endotoxemia: A single dose of LPS (e.g., 5 mg/kg) is injected intraperitoneally.
-
Sample Collection: Blood and tissue samples are collected at various time points (e.g., 2, 6, 24 hours) after LPS injection.
-
Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum are measured by ELISA. Tissue samples can be used for histological analysis and to measure markers of inflammation and oxidative stress.
DSS-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Mice are given drinking water containing 2-3% (w/v) DSS for 5-7 days.
-
Groups: Animals are divided into a healthy control group, a DSS control group, and a DSS + quercetin group.
-
Administration: this compound is administered orally (e.g., mixed in the diet or by gavage) daily during and sometimes after the DSS treatment period.
-
Assessment of Colitis: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
Analysis: At the end of the experiment, the colon is removed, its length is measured, and tissue samples are collected for histological scoring of inflammation and damage.[9][10] Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels in the colon tissue are also measured.
Mechanistic Insights: Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of quercetin are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Quercetin's Anti-inflammatory Signaling Pathway
The diagram below illustrates the primary mechanism by which quercetin exerts its anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.
Caption: Quercetin inhibits inflammation by blocking the NF-κB pathway.
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for validating the anti-inflammatory effects of a compound like this compound in an in vivo model.
Caption: Standard workflow for in vivo anti-inflammatory studies.
Conclusion
The in vivo data presented in this guide strongly support the anti-inflammatory effects of quercetin. It consistently reduces inflammatory markers and tissue damage in various animal models of inflammation. Its efficacy is comparable to, and in some instances, synergistic with, standard NSAIDs. The primary mechanism of action appears to be the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.
While many studies refer to "quercetin" generally, the dihydrate is a common and stable form used in research and supplements. Future studies should aim for more direct comparisons of this compound with a wider range of anti-inflammatory agents in standardized models to further delineate its therapeutic potential. Nevertheless, the existing evidence positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapies.
References
- 1. academy.miloa.eu [academy.miloa.eu]
- 2. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmtlm.org [ijmtlm.org]
- 4. Quercetin Reduces Antinociceptive but Not the Anti-Inflammatory Effects of Indomethacin, Ketorolac, and Celecoxib in Rats with Gout-like Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin Reduces Antinociceptive but Not the Anti-Inflammatory Effects of Indomethacin, Ketorolac, and Celecoxib in Rats with Gout-like Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quercetin Inhibits LPS-Induced Inflammation and ox-LDL-Induced Lipid Deposition [frontiersin.org]
- 7. Dietary Quercetin Alleviated DSS-induced Colitis in Mice Through Several Possible Pathways by Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin Dihydrate in the Spotlight: A Comparative Analysis Against Other Flavonoids in Cancer Research
In the landscape of oncological research, dietary flavonoids are increasingly scrutinized for their potential as chemopreventive and therapeutic agents. Among these, quercetin has garnered significant attention. This guide provides a comparative analysis of quercetin dihydrate versus other prominent flavonoids—kaempferol, apigenin, and luteolin—in the context of cancer research, supported by experimental data on their anti-cancer effects.
Comparative Efficacy: A Quantitative Look
The anti-proliferative activity of flavonoids is a cornerstone of their anti-cancer potential, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of quercetin and other flavonoids across various human cancer cell lines, as reported in several studies.
Table 1: IC50 Values (in µM) of Flavonols in Different Cancer Cell Lines
| Flavonoid | HCT-116 (Colon) | HepG2 (Liver) | MDA-MB-231 (Breast) |
| Quercetin | 23.45[1] | 28.16[1] | >160 |
| Kaempferol | 34.85[1] | 33.38[1] | 46.7[1] |
| Myricetin | >160[1] | >160[1] | - |
Table 2: IC50 Values (in µM) of Flavones in Different Cancer Cell Lines
| Flavonoid | HCT-116 (Colon) | HepG2 (Liver) | MDA-MB-231 (Breast) |
| Apigenin | - | 25.8[1] | >160 |
| Luteolin | - | 10.2[1] | >160 |
| Chrysin | - | 25.3[1] | >160 |
Table 3: Comparative IC50 Values (in µM) in Other Cancer Cell Lines
| Flavonoid | Caco-2 (Colon) | HT-29 (Colon) | HG-3 (Leukemia) | EHEB (Leukemia) |
| Quercetin | - | - | <100[2] | <100[2] |
| Luteolin | - | - | 37[2] | 26[2] |
| Fisetin | - | - | <100[2] | <100[2] |
| Baicalein | 39.7 +/- 2.3[3] | - | >100[2] | >100[2] |
From the data, it is evident that the efficacy of flavonoids is highly dependent on the specific cancer cell line. For instance, luteolin exhibits the most potent activity against HepG2 liver cancer cells, while quercetin and kaempferol show comparable, though less potent, effects.[1] In human chronic lymphocytic leukemia cell lines, luteolin was found to be the most potent flavonoid, with fisetin and quercetin being somewhat less efficient.[2] Interestingly, some studies have shown a synergistic anti-proliferative effect when quercetin and kaempferol are used in combination on human gut and breast cancer cells.[4]
Key Signaling Pathways in Flavonoid-Mediated Anti-Cancer Activity
Flavonoids exert their anti-cancer effects through the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Quercetin, in particular, has been shown to influence multiple pathways.
A significant mechanism of action for quercetin and luteolin involves the inhibition of the Akt/mTOR signaling pathway.[5] This pathway is crucial for cell growth and proliferation, and its inhibition can lead to reduced cancer cell viability. Furthermore, this inhibition has been linked to a decrease in the expression of c-Myc, a proto-oncogene, which in turn suppresses the expression of Ribosomal Protein S19 (RPS19).[5] The downregulation of RPS19 is associated with the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5]
Quercetin and Luteolin inhibit the Akt/mTOR/c-Myc pathway, leading to reduced metastasis.
In prostate cancer, luteolin and quercetin have been shown to suppress cancer stem cell properties and metastatic potential by inhibiting the JNK signaling pathway, which subsequently downregulates Nanog expression, a key pluripotency factor.[6]
Quercetin and Luteolin inhibit the JNK pathway, reducing cancer stemness and invasion.
Experimental Protocols
The following provides an overview of the methodologies used in the cited studies to assess the anti-cancer effects of flavonoids. For complete, detailed protocols, please refer to the full-text publications.
Cell Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of this product is proportional to the number of viable cells.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the flavonoids (e.g., quercetin, kaempferol) or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[7][8]
-
After the treatment period, MTT solution is added to each well and incubated for a few hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.
-
Apoptosis Analysis (Caspase Activity Assay)
-
Principle: Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. Assays can measure the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.
-
General Procedure:
-
Cells are treated with flavonoids as described for the proliferation assay.
-
After treatment, cells are lysed to release intracellular contents.
-
The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.
-
Cleavage of the substrate by the active caspase releases the reporter, which can be quantified by measuring absorbance or fluorescence.
-
An increase in caspase activity is indicative of apoptosis induction.[2]
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It can be used to assess the expression levels of proteins involved in signaling pathways affected by flavonoid treatment.
-
General Procedure:
-
Cells are treated with flavonoids and then lysed to extract proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Akt, mTOR, p53).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.[7][9]
-
The following diagram illustrates a general workflow for evaluating the anti-cancer effects of flavonoids in vitro.
General experimental workflow for in vitro evaluation of flavonoid anti-cancer activity.
Conclusion
This compound demonstrates significant anti-cancer potential, with its efficacy being comparable to and, in some cases, synergistic with other flavonoids like kaempferol. The choice of flavonoid for further investigation is highly dependent on the specific cancer type. Luteolin, for example, shows particular promise in liver cancer and certain leukemias. The anti-cancer mechanisms of these flavonoids are multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and metastasis. The provided experimental outlines serve as a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these natural compounds in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Potentiation of luteolin cytotoxicity by flavonols fisetin and quercetin in human chronic lymphocytic leukemia cell lines - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antiproliferative Action of the Flavonols Quercetin and Kaempferol in Cultured Human Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 5. Flavonoids Luteolin and Quercetin Inhibit RPS19 and contributes to metastasis of cancer cells through c-Myc reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigating the efficacy of different commercial forms of quercetin against breast cancer | EXPERIMENTAL BIOMEDICAL RESEARCH [experimentalbiomedicalresearch.com]
- 9. Quercetin and Luteolin Improve the Anticancer Effects of 5-Fluorouracil in Human Colorectal Adenocarcinoma In Vitro Model: A Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Quercetin Dihydrate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the analysis of quercetin dihydrate, a flavonoid known for its significant antioxidant properties.
This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.
Experimental Methodologies
Detailed protocols for both HPLC and UV-Vis spectrophotometric methods are provided below. These methodologies are based on validated procedures reported in scientific literature.
High-Performance Liquid Chromatography (HPLC) Protocol
The HPLC method provides high selectivity and sensitivity for the quantification of quercetin.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is employed.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]
-
Mobile Phase : A variety of mobile phases can be used. One common isocratic system consists of a mixture of methanol and acetonitrile (50:50 v/v).[1] Another option is a mixture of methanol and water (65:35, v/v) containing 2% acetic acid.[2]
-
Detection Wavelength : Quercetin can be detected at various wavelengths, with 254 nm, 256 nm, 368 nm, and 370 nm being common choices.[1][2][3][4]
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent such as methanol or the mobile phase.[1] This stock solution is then serially diluted to create calibration standards. For analysis of formulations, an extraction step may be necessary.
UV-Vis Spectrophotometry Protocol
UV-Vis spectrophotometry offers a simpler and more rapid method for quercetin quantification, though it may be less selective than HPLC.
-
Instrumentation : A double beam UV-Vis spectrophotometer is utilized.
-
Solvent (Blank) : The solvent used to dissolve the this compound, such as methanol, ethanol, or a buffer solution (e.g., phosphate buffer pH 7.4), is used as the blank.[1][5][6]
-
Wavelength of Maximum Absorbance (λmax) : The λmax for quercetin is determined by scanning a standard solution over a range of 200-400 nm. Commonly reported λmax values are around 256 nm and 370-372 nm.[1][5][6]
-
Sample Preparation : A stock solution of this compound is prepared in the chosen solvent.[1][6] From this, a series of dilutions are made to establish a calibration curve.
Performance Comparison
The performance of HPLC and UV-Vis methods for quercetin quantification is summarized in the table below, based on key validation parameters as per International Conference on Harmonisation (ICH) guidelines.[1]
| Validation Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.999[1] |
| Accuracy (% Recovery) | 97.73% - 98.89%[1] | 99.25% - 99.42%[1] |
| Precision (%RSD) | < 2%[1][2] | < 2%[1] |
| Limit of Detection (LOD) | 0.046 µg/mL - 0.570 µg/mL[1][3] | 0.043 µg/mL - 0.145 µg/mL[1][5] |
| Limit of Quantification (LOQ) | 0.14 µg/mL - 0.500 µg/mL[1][3] | 0.450 µg/mL - 1.303 µg/mL[1][5] |
| Linearity Range | 5-25 µg/mL, 5-100 µg/mL[1][2] | 0.2-10 µg/mL, 10-50 µg/mL[1][5][6] |
Key Observations:
-
Both methods demonstrate excellent linearity with correlation coefficients (R²) greater than 0.999.[1]
-
UV-Vis spectrophotometry shows slightly higher accuracy in terms of percentage recovery in some studies.[1]
-
Both techniques exhibit high precision, with Relative Standard Deviation (RSD) values well below the typical acceptance criterion of 2%.[1][2]
-
The sensitivity of the two methods is comparable, although the reported LOD and LOQ values can vary depending on the specific instrumentation and experimental conditions.
Visualizing the Methodologies
To further clarify the experimental workflows and the principles behind each technique, the following diagrams are provided.
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable for the quantitative analysis of this compound, each with its own advantages.
-
HPLC is the method of choice when high selectivity and specificity are required, especially for analyzing complex mixtures where other compounds might interfere with UV-Vis measurements. It is a robust and reliable technique for routine quality control.
-
UV-Vis spectrophotometry offers a rapid, cost-effective, and less complex alternative.[1] It is particularly useful for the analysis of pure or simple formulations where interfering substances are not a concern.
The selection of the analytical method should be based on the specific requirements of the analysis, including the nature of the sample matrix, the need for selectivity, available instrumentation, and considerations of time and cost. The data presented in this guide demonstrates that both methods can be validated to provide accurate and precise results for the quantification of this compound.
References
- 1. plantarchives.org [plantarchives.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. wjpsronline.com [wjpsronline.com]
Quercetin Dihydrate: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in preclinical studies. However, the translation of these promising in vitro results into tangible in vivo therapeutic effects is often hampered by the molecule's poor aqueous solubility and low bioavailability. This guide provides an objective comparison of the in vitro and in vivo activities of quercetin dihydrate, presenting supporting experimental data to aid researchers in navigating the challenges of its development as a therapeutic agent.
Correlating In Vitro Antiproliferative Activity with In Vivo Antitumor Efficacy
Quercetin has been shown to inhibit the proliferation of a wide array of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and the corresponding in vivo efficacy in animal models. This direct comparison highlights the doses required to achieve a therapeutic response in a living organism, often significantly higher than what might be predicted from cell culture experiments alone, underscoring the challenges of bioavailability and metabolism.
Table 1: In Vitro vs. In Vivo Anticancer Activity of this compound
| Cancer Type | Cell Line | In Vitro IC50 (µM) | In Vivo Model | Treatment Dose & Route | In Vivo Outcome | Reference |
| Breast Cancer | MCF-7 | ~37 - 73 | Nude mice xenograft | 50, 100, 200 mg/kg (i.p.) | Significant reduction in tumor volume at all doses.[1] | [1] |
| MDA-MB-231 | ~55 - 85 | - | - | - | [2] | |
| Colon Cancer | CT26 | ~40 (48h) | BALB/c mice xenograft | 50, 100, 200 mg/kg (i.p.) | Significant reduction in tumor volume at all doses.[1] | [1] |
| HT-29 | ~15 - 81.65 | Nude mice xenograft | 50, 100 mg/kg | Reduced tumor volume.[2] | [2] | |
| CACO-2 | ~35 | - | - | - | [3] | |
| SW-620 | ~20 | - | - | - | [3] | |
| Prostate Cancer | LNCaP | ~40 (48h) | - | - | - | [1] |
| Leukemia | MOLT-4 | ~20 (48h) | - | - | - | [1] |
IC50 values can vary depending on the assay conditions and duration of exposure.
Evaluating In Vitro and In Vivo Anti-inflammatory Effects
Quercetin's anti-inflammatory properties are well-documented, primarily attributed to its ability to inhibit inflammatory enzymes and cytokines. The table below provides a comparative overview of its in vitro inhibitory concentrations and the effective doses in preclinical models of inflammation.
Table 2: In Vitro vs. In Vivo Anti-inflammatory Activity of this compound
| In Vitro Assay | Target | IC50 / Effective Concentration | In Vivo Model | Treatment Dose & Route | In Vivo Outcome | Reference |
| LPS-stimulated human whole blood | TNF-α production | ~1 µM (23% reduction) | Carrageenan-induced paw edema in rats | 10 - 100 mg/kg (local) | Significant reduction in paw edema volume.[4] | [4][5] |
| - | - | - | Carrageenan-induced air pouch in rats | 10 mg/kg | Reduced volume, protein, and inflammatory cells in exudate.[4] | [4] |
The Bioavailability Challenge: A Comparison of this compound Formulations
The clinical utility of quercetin is significantly limited by its poor oral bioavailability.[6] To overcome this hurdle, various formulation strategies have been developed. The following table compares the pharmacokinetic parameters of different quercetin formulations in both rats and humans, demonstrating the potential of advanced delivery systems to enhance absorption.
Table 3: Comparison of Pharmacokinetic Parameters of Different Quercetin Formulations
| Formulation | Species | Dose | Cmax | AUC | Relative Bioavailability Increase (vs. Unformulated) | Reference |
| Quercetin Suspension | Rat | 50 mg/kg (oral) | Lower than solution | Lower than solution | - | [6] |
| Quercetin Solution | Rat | 50 mg/kg (oral) | Higher than suspension | Higher than suspension | 1.7-fold | [6] |
| Quercetin LipoMicel® | Human | 500 mg | 7-fold higher | 7-fold higher | ~700% | [7] |
| Human | 1000 mg | - | 15-fold higher | ~1500% | [7] | |
| Quercetin Phytosome® | Human | - | Significantly higher | Significantly higher | - | [8] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to attach overnight.[1]
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 120 µM) and incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and reproducible model of acute inflammation.
Procedure:
-
Animal Acclimatization: Acclimate animals (e.g., Wistar rats) to the laboratory conditions for at least one week.
-
Drug Administration: Administer this compound (e.g., 10-100 mg/kg) or a vehicle control, typically via oral or intraperitoneal route, at a predetermined time before carrageenan injection.[4]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the rats.[9]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for the quercetin-treated groups compared to the control group.
Visualizing the Mechanisms and Challenges
To better understand the context of quercetin's activity and the challenges in its clinical translation, the following diagrams illustrate a key signaling pathway it modulates, a typical workflow for correlating in vitro and in vivo data, and the rationale behind developing advanced formulations.
Caption: Quercetin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A general workflow for in vitro to in vivo correlation.
Caption: Rationale for developing advanced quercetin formulations.
Conclusion
The data compiled in this guide underscore a critical consideration in the development of this compound as a therapeutic agent: a direct extrapolation from in vitro potency to in vivo efficacy is not straightforward. While in vitro studies provide essential insights into its mechanisms of action and potential therapeutic targets, the challenges of poor solubility and low bioavailability necessitate the use of higher doses in vivo and the development of innovative formulation strategies. By presenting a side-by-side comparison of in vitro and in vivo data, along with detailed experimental protocols, this guide aims to equip researchers with the necessary information to design more effective preclinical studies and accelerate the clinical translation of this promising natural compound.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quercetin induces human colon cancer cells apoptosis by inhibiting the nuclear factor-kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ‘Overcoming the low bioavailability hurdle of quercetin’: Indena study supports phytosome use to boost absorption [nutraingredients.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin Dihydrate's Potency as a PI3K Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quercetin Dihydrate with Other Phosphoinositide 3-Kinase (PI3K) Inhibitors, Supported by Experimental Data.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target PI3K, ranging from broad-spectrum inhibitors to isoform-selective compounds. Among these is quercetin, a naturally occurring flavonoid found in many fruits and vegetables. This guide provides a comparative analysis of the potency of this compound as a PI3K inhibitor against other well-established inhibitors, Wortmannin and LY294002, supported by experimental data and detailed methodologies.
Potency Comparison of PI3K Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the IC50 values for this compound, Wortmannin, and LY294002 against various isoforms of the PI3K enzyme.
| Inhibitor | PI3K Isoform | IC50 (µM) |
| This compound | PI3Kγ | 2.4 |
| PI3Kδ | 3.0 | |
| PI3Kβ | 5.4 | |
| PI3K (recombinant catalytic subunit) | ~14 | |
| Wortmannin | Pan-PI3K | 0.003 - 0.005 |
| LY294002 | PI3Kα | 0.5 |
| PI3Kβ | 0.97 | |
| PI3Kδ | 0.57 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of PI3K inhibitory activity is crucial for evaluating the potency of compounds like this compound. A common method is the in vitro kinase assay, which measures the phosphorylation of a lipid substrate by a purified PI3K enzyme in the presence of an inhibitor.
Representative In Vitro PI3K Kinase Assay Protocol (HTRF-Based)
This protocol is a representative example based on commercially available assay kits.
1. Reagents and Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kγ)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Wortmannin, LY294002) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Stop solution (containing EDTA)
-
Detection reagents:
-
Biotinylated-PIP3 tracer
-
Europium-labeled anti-GST antibody (assuming a GST-tagged kinase)
-
Streptavidin-conjugated fluorophore (e.g., APC)
-
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
Kinase Reaction:
-
The purified PI3K enzyme is incubated with varying concentrations of the test compound in the assay buffer in a 384-well plate.
-
The kinase reaction is initiated by adding a mixture of the lipid substrate (PIP2) and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.
-
Detection:
-
A detection mixture containing a biotinylated-PIP3 tracer, a Europium-labeled antibody, and a streptavidin-conjugated fluorophore is added to each well.
-
The plate is incubated to allow for the binding of the detection reagents to the product of the kinase reaction (PIP3).
-
-
Signal Measurement: The plate is read on an HTRF-compatible microplate reader, which measures the fluorescence resonance energy transfer between the Europium donor and the acceptor fluorophore. The signal is inversely proportional to the amount of PIP3 produced, and therefore to the PI3K activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To better understand the context of PI3K inhibition, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Quercetin.
Caption: A generalized workflow for an in vitro PI3K inhibition assay.
Conclusion
The available data indicates that this compound is a direct inhibitor of PI3K, exhibiting micromolar potency against several isoforms. While not as potent as the well-established, broad-spectrum inhibitors Wortmannin (nanomolar range) and LY294002 (sub-micromolar to low micromolar range), quercetin's natural origin and potential for further chemical modification make it an interesting compound for further investigation in the context of PI3K-targeted therapies. The provided experimental framework offers a basis for conducting standardized, comparative studies to further elucidate the inhibitory profile of this compound and its derivatives against the PI3K family of enzymes.
A Head-to-Head Comparison of Quercetin Dihydrate Delivery Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, overcoming the poor bioavailability of quercetin dihydrate is a critical step in harnessing its therapeutic potential. This guide provides a comprehensive comparison of common delivery systems—liposomes, nanoparticles, and micelles—supported by experimental data and detailed protocols to aid in the selection and development of optimal formulations.
Quercetin, a potent flavonoid with antioxidant, anti-inflammatory, and anti-cancer properties, suffers from low aqueous solubility and extensive first-pass metabolism, which significantly limits its clinical applications.[1] Advanced drug delivery systems are crucial for enhancing its bioavailability and therapeutic efficacy. This comparative guide delves into the performance of liposomal, nanoparticulate, and micellar formulations of this compound, presenting key data in a structured format for easy evaluation.
Comparative Performance of this compound Delivery Systems
The choice of a delivery system for this compound significantly impacts its physicochemical properties and in vivo performance. The following tables summarize quantitative data from various studies on key performance indicators.
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Liposomes | ||||
| Quercetin-loaded liposomes | 111.06 | - | 74.2 | [2][3] |
| Quercetin nanoliposomes | 134.11 | 0.24 | 63.73 ± 2.09 | [4] |
| High-pressure homogenized liposomes | ~30 | - | 42 | [5] |
| Nanoparticles | ||||
| Lecithin-chitosan nanoparticles | 95.3 | 0.441 | 48.5 | [6] |
| PLGA nanoparticles | 179.9 ± 11.2 | 0.128 | >86 | [7] |
| Nanocochleates | 502 | - | 88.62 | [2][3] |
| Chitosan/SBE-β-CD nanoparticles | 272.07 ± 2.87 | 0.287 ± 0.011 | ~99.9 | [8] |
| Nanostructured Lipid Carriers (NLCs) | 130 | ~0.260 | 97.42 | [9] |
| Micelles | ||||
| Soluplus® polymeric micelles | ~80 | - | up to 95 | [1] |
Table 1: Physicochemical Characterization of this compound Delivery Systems. This table presents a comparative overview of the particle size, polydispersity index (a measure of the heterogeneity of particle sizes), and encapsulation efficiency of different quercetin delivery systems.
| Delivery System | Animal Model | Administration Route | Bioavailability Enhancement (Relative to free quercetin) | Reference |
| Liposomes | Healthy Humans | Oral | 7-fold (500mg dose) | [10] |
| Nanoparticles | ||||
| PLGA nanoparticles | Rats | Oral | 5.23-fold (523% relative increase) | [7] |
| Micelles | ||||
| LipoMicel™ | Healthy Humans | Oral | 15-fold (1000mg dose) | [10] |
Table 2: In Vivo Bioavailability Enhancement of this compound Delivery Systems. This table highlights the significant improvement in the oral bioavailability of quercetin when formulated in different delivery systems compared to the administration of free quercetin.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different drug delivery systems.
Determination of Particle Size and Zeta Potential
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Prepare a dilute suspension of the quercetin-loaded nanocarriers in deionized water or an appropriate buffer.
-
Ensure the sample is free of air bubbles and large aggregates by gentle sonication or filtration through a syringe filter (e.g., 0.45 µm).
-
Transfer the sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).
-
Set the instrument parameters, including temperature (typically 25°C), solvent viscosity and refractive index, and measurement angle (commonly 90° or 173°).
-
Perform the measurement. The instrument software will calculate the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
For zeta potential measurement, use a specific folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the zeta potential.
-
Perform all measurements in triplicate for each sample to ensure reproducibility.[4][6][8]
Determination of Encapsulation Efficiency
Method: Indirect method using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Separate the encapsulated quercetin from the free, unencapsulated drug. This is typically achieved by ultracentrifugation, where the nanocarriers pellet at the bottom, leaving the free drug in the supernatant.
-
Carefully collect the supernatant.
-
Quantify the amount of free quercetin in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
UV-Vis Spectroscopy: Measure the absorbance of the supernatant at the maximum wavelength of quercetin (around 370-375 nm) and determine the concentration using a pre-established calibration curve.[11]
-
HPLC: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area to a standard curve.[5]
-
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of quercetin - Amount of free quercetin in supernatant) / Total amount of quercetin] x 100
In Vitro Drug Release Study
Method: Dialysis Bag Method
Protocol:
-
Prepare a known amount of the quercetin-loaded formulation and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO), ensuring the pore size is small enough to retain the nanocarriers but allows the released drug to diffuse out.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, sometimes with a small percentage of an organic solvent like ethanol to ensure sink conditions) in a beaker placed in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of quercetin in the collected samples using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.[12][13]
In Vivo Pharmacokinetic Study in Rats
Protocol:
-
Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Administer the quercetin formulation (e.g., liposomes, nanoparticles, or a control suspension of free quercetin) orally via gavage at a specific dose (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract quercetin and its metabolites from the plasma using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of quercetin in the plasma samples using a validated HPLC-UV or LC-MS/MS method.[14][15][16]
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizing Key Pathways and Workflows
To further aid in the understanding of quercetin's mechanism of action and the evaluation of its delivery systems, the following diagrams have been generated using Graphviz.
References
- 1. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and advanced characterization of quercetin-loaded nano-liposomes prepared by high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of quercetin-loaded lecithin-chitosan nanoparticles for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of quercetin nanoformulation and in vivo evaluation using streptozotocin induced diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Characterization of Quercetin-Loaded Delivery Systems for Increasing Its Bioavailability in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast Disintegrating Quercetin-Loaded Drug Delivery Systems Fabricated Using Coaxial Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Serum and Brain Pharmacokinetics of Quercetin after Oral and Nasal Administration to Rats as Lyophilized Complexes with β-Cyclodextrin Derivatives and Their Blends with Mannitol/Lecithin Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
Safety Operating Guide
Proper Disposal of Quercetin Dihydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Quercetin dihydrate, a flavonoid compound widely used in research, is classified as toxic if swallowed and requires specific disposal procedures in accordance with hazardous waste regulations. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). When handling this compound waste, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All handling of the compound, including waste preparation, should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local environmental regulations.[4][5] Improper disposal can lead to significant penalties and environmental harm.[5]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical wastes unless they are compatible.[6][7]
-
-
Containerization and Labeling:
-
Place solid this compound waste in its original container if possible, or in a clearly labeled, leak-proof container.[8]
-
The container must be securely sealed to prevent spills or the release of dust.[6]
-
Label the waste container clearly as "Hazardous Waste" and identify the contents as "this compound." Include the date when the waste was first added to the container.
-
-
Storage in Satellite Accumulation Areas (SAAs):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][7]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure that the storage area is away from incompatible materials. This compound should be stored away from strong acids/alkalis and strong oxidizing/reducing agents.[9]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][5]
-
Disposal must be carried out by a licensed waste disposal contractor.[1] Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5]
-
Summary of this compound Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Toxic if Swallowed (Acute Toxicity, Oral, Category 3) | [9][10][11] |
| Disposal Method | Dispose of via a licensed waste disposal contractor. | [1] |
| Container Requirements | Original container or a sealed, leak-proof, and properly labeled hazardous waste container. | [8] |
| Labeling | "Hazardous Waste - this compound" with accumulation start date. | [4][8] |
| On-site Storage | Designated Satellite Accumulation Area (SAA). | [4][5][7] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [4][5] |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: this compound Disposal Workflow
References
- 1. innophos.com [innophos.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
Personal protective equipment for handling Quercetin Dihydrate
Essential Safety and Handling Guide for Quercetin Dihydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a yellow crystalline powder, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure a safe laboratory environment.[1] The required PPE varies based on the scale and nature of the handling procedure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] Use local exhaust ventilation, such as a chemical fume hood, to control the generation of dust.[4][5]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible.[6]
Personal Protective Equipment:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Wear suitable chemical-resistant gloves.[2][6][7] It is recommended to use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged or frequently repeated contact. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[8] Always inspect gloves before use and wash hands thoroughly after handling.[7][9]
-
Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[6][8]
-
Respiratory Protection: If dust is generated or in case of inadequate ventilation, use a NIOSH (US) or EN 149 (EU) approved respirator.[3][6]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established by most regulatory bodies, general guidelines for particulates should be followed.[5][6][7]
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No specific data available | [5][6][7] |
| OSHA PEL (Total Dust) | 15 mg/m³ (8-hour TWA) | [3] |
| Oral LD50 (Rat) | 161 mg/kg | [8] |
| Oral LD50 (Mouse) | 159 mg/kg | [8] |
TWA: Time-Weighted Average; LD50: Lethal Dose, 50%
Procedural Guidance for Handling and Disposal
Step-by-Step Handling Protocol
-
Pre-Handling Checks:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary materials and equipment before starting.
-
-
Donning PPE:
-
Put on a lab coat.
-
Wear safety glasses with side shields or goggles.
-
Put on appropriate chemical-resistant gloves.
-
If there is a risk of dust inhalation, wear a suitable respirator.
-
-
Handling this compound:
-
Handle the substance exclusively inside a chemical fume hood to avoid dust formation.[3][4]
-
When weighing, use a draft shield or a balance with an enclosure.
-
For dissolving, add the powder to the solvent slowly to prevent splashing.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[5][8]
-
-
Post-Handling Procedures:
Disposal Plan
This compound and its containers are considered hazardous waste and must be disposed of accordingly.[2][8]
-
Waste Collection:
-
Container Disposal:
-
Regulatory Compliance:
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. carlroth.com [carlroth.com]
- 3. innophos.com [innophos.com]
- 4. fishersci.com [fishersci.com]
- 5. times-bio.com [times-bio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
